1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
Description
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMVBPTVKDMKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726262 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-56-9 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile IUPAC name
An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural composition, featuring a reactive bromopyridine moiety and a conformationally constrained cyclopropylnitrile group, makes it a valuable scaffold for developing novel therapeutic agents and functional molecules. The cyclopropyl ring, in particular, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2] This guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, synthesis, and chemical reactivity, with a focus on its application as a versatile intermediate in drug discovery.
Nomenclature and Structural Elucidation
The formal naming and identification of a chemical entity are foundational for all scientific communication and research.
IUPAC Name and Identifiers
The structure is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The principal functional group, the nitrile, dictates the suffix of the parent structure, which is the cyclopropane ring.
-
Systematic Breakdown:
-
The parent hydride is cyclopropane.[5]
-
The principal characteristic group is the -C≡N (nitrile) group, which, when attached to a ring, is named using the suffix carbonitrile.[6] This gives the parent structure cyclopropanecarbonitrile.
-
A (4-bromopyridin-2-yl) group is attached to carbon-1 of the cyclopropane ring. The numbering of the pyridine ring starts at the nitrogen atom.[7][8]
-
The bromine atom is located at position 4 of the pyridine ring, and the ring is attached to the cyclopropane via position 2.
-
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1400644-36-3 | BLDpharm[9] |
| Molecular Formula | C₉H₇BrN₂ | PubChem[10] |
| Molecular Weight | 223.07 g/mol | PubChem[10] |
| InChIKey | JRHDZRHKIYWYTJ-UHFFFAOYSA-N | PubChem[10] |
Structural Representation
The structural formula provides a clear visualization of the atomic arrangement and connectivity.
Caption: Structure of this compound with IUPAC numbering.
Synthesis and Mechanistic Considerations
The synthesis of this molecule typically involves the construction of the cyclopropane ring onto a pre-functionalized pyridine core or the coupling of two key fragments. A common and efficient method is the cyclization of an appropriate precursor using a base.
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the cyclopropane ring, leading back to a more linear precursor. This disconnection points towards a Michael addition followed by an intramolecular nucleophilic substitution.
Caption: Retrosynthetic analysis for the target compound.
Example Synthetic Protocol
The following protocol describes a phase-transfer-catalyzed alkylation/cyclization reaction, a robust method for constructing such cyclopropane systems.
Reaction: The reaction of 2-(4-bromopyridin-2-yl)acetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-(4-bromopyridin-2-yl)acetonitrile (1.0 eq).[11][12]
-
Solvent and Catalyst: Add toluene as the solvent and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (5.0 eq). The use of a concentrated aqueous base with a phase-transfer catalyst is crucial for deprotonating the acetonitrile precursor in the organic phase.
-
Reagent Addition: While stirring vigorously at room temperature (20-25 °C), add 1,2-dibromoethane (1.2 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using an ice bath if necessary.
-
Reaction Monitoring: Stir the biphasic mixture vigorously for 4-6 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by analyzing aliquots from the organic layer.
-
Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Mechanistic Insights
The reaction proceeds via a well-established mechanism for phase-transfer catalysis.
Caption: Workflow of the phase-transfer catalyzed synthesis.
Chemical Reactivity and Derivatization
The molecule possesses three primary reactive sites, making it a versatile platform for further chemical modification.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. It can be protonated to form pyridinium salts or alkylated to form quaternary salts.
-
C4-Bromine Atom: The bromine atom is a key functional handle for cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.
-
Nitrile Group: The cyano group is a versatile functional group that can be:
-
Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
Caption: Potential derivatization pathways from the core molecule.
Applications in Medicinal Chemistry
The structural motifs present in this compound are highly relevant in modern drug discovery.
-
The Cyclopropyl Moiety: This small, strained ring acts as a "bioisostere" for larger or more flexible groups like phenyl rings or gem-dimethyl groups. Its rigid nature helps to lock a molecule into a specific conformation, which can lead to improved binding affinity for a biological target. Furthermore, the cyclopropyl group is known to block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2]
-
The Bromopyridine Scaffold: Substituted pyridines are ubiquitous in pharmaceuticals. The bromo-substituent, as discussed, serves as a critical handle for library synthesis via cross-coupling, enabling the rapid exploration of the structure-activity relationship (SAR) at that position. Many kinase inhibitors and other targeted therapies utilize a substituted pyridine core to interact with the target protein.
-
The Nitrile Group: The nitrile can act as a hydrogen bond acceptor or be used as a precursor to other functional groups like amines or carboxylic acids, which can be crucial for target engagement or for modulating pharmacokinetic properties.
This building block is particularly suited for the synthesis of inhibitors for enzymes like kinases, proteases, and for modulators of G-protein coupled receptors (GPCRs), where precise conformational control and diverse substitution patterns are required for achieving high potency and selectivity.
Conclusion
This compound is a high-value, synthetically versatile building block for chemical and pharmaceutical research. Its well-defined reactive sites allow for predictable and efficient derivatization, enabling access to a broad chemical space. The incorporation of the metabolically robust and conformationally rigid cyclopropyl group makes it an attractive starting point for the design of next-generation therapeutics with improved pharmacological profiles. This guide has outlined its fundamental properties, synthesis, and reactivity, providing a solid foundation for its application in research and development programs.
References
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Wikipedia. Pyridine. [Link]
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Chempanda. Pyridines deep dive: Properties, structure, synthesis and sources | Blog. [Link]
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Wikipedia. Cyclopropane. [Link]
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PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273. [Link]
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Quora. What is the IUPAC name of pyridine?. [Link]
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YouTube. Naming Cycloalkanes With Substituents, Cis & Trans, Bicyclo Alkane Nomenclature. [Link]
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YouTube. IUPAC Nomenclature of Cycloalkanes. [Link]
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OpenStax. 4.1 Naming Cycloalkanes - Organic Chemistry. [Link]
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Chemistry Stack Exchange. How can I specify pyridine as a substituent?. [Link]
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PubChem. Cyclopropanecarbonitrile | C4H5N | CID 79637. [Link]
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PubChem. 1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile | C9H7BrN2. [Link]
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Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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PubChemLite. 2-(4-bromopyridin-2-yl)acetonitrile (C7H5BrN2). [Link]
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Journal of Medicinal Chemistry. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
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An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
CAS Number: 1163707-56-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document leverages information on its constituent moieties—the 4-bromopyridine ring and the cyclopropanecarbonitrile group—to offer insights into its synthesis, potential applications, and safe handling.
Introduction: A Molecule of Interest in Modern Drug Discovery
This compound (CAS No. 1163707-56-9) is a structurally unique molecule that holds potential as a key building block in the synthesis of novel pharmaceutical agents.[1][2][3][4] Its architecture, featuring a halogenated pyridine ring linked to a strained cyclopropane system, presents a compelling scaffold for exploring new chemical space in drug development.
The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromo-substituent at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.
The cyclopropane ring, a three-membered carbocycle, is increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[5] The nitrile group, an isostere for a carbonyl group, can also participate in various chemical transformations and interactions with biological targets. The combination of these structural features in this compound makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.
Physicochemical Properties
While detailed experimental data for this compound is not extensively reported in the literature, the following table summarizes its basic properties and predicted characteristics based on its structure.
| Property | Value | Source |
| CAS Number | 1163707-56-9 | [1][2][3][4] |
| Molecular Formula | C₉H₇BrN₂ | [6] |
| Molecular Weight | 223.07 g/mol | [6] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Synthesis Strategies
A likely approach would involve the reaction of a suitable 4-bromopyridine precursor with a cyclopropanating agent. One possible pathway could start from 4-bromo-2-cyanopyridine.
Figure 1. A potential high-level synthetic workflow.
A more detailed, hypothetical experimental protocol is outlined below:
Step 1: Synthesis of 4-Bromo-2-cyanopyridine
This intermediate can be prepared from 4-bromopyridine through various cyanation methods. For instance, a reaction with a cyanide source, such as potassium cyanide, in the presence of a suitable catalyst could yield the desired product.
Step 2: Cyclopropanation of 4-Bromo-2-cyanopyridine
The introduction of the cyclopropane ring could be achieved through a reaction with a suitable C1 synthon in the presence of a base. A common method for the synthesis of cyclopropanes is the Simmons-Smith reaction or variations thereof. Alternatively, a Michael addition of a suitable nucleophile to an activated alkene followed by intramolecular cyclization could be employed.
It is important to note that the reaction conditions would need to be carefully optimized to achieve a good yield and avoid side reactions, such as the displacement of the bromo-substituent.
Applications in Drug Discovery
The structural motifs present in this compound suggest its potential as a valuable intermediate in the development of new therapeutics.
As a Building Block for Bioactive Molecules:
The bromine atom on the pyridine ring is a key functional group for further elaboration. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.
The cyclopropanecarbonitrile moiety can also be chemically modified. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional points for diversification.
Figure 2. Potential synthetic utility in drug discovery.
Potential Therapeutic Areas:
While no specific biological activity has been reported for this compound itself, related structures containing bromopyridine and cyclopropane moieties have been investigated in various therapeutic areas, including:
-
Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation and survival.
-
Neuroscience: As modulators of ion channels and receptors in the central nervous system.
-
Infectious Diseases: As antibacterial and antiviral agents.
The unique combination of electronic and steric properties conferred by the bromopyridine and cyclopropanecarbonitrile fragments makes this compound a promising starting point for the design of new drug candidates.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety profiles of related compounds, such as brominated pyridines and organic nitriles, the following precautions should be taken when handling this substance.[7][8][9][10][11]
Hazard Identification:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[7]
-
Irritation: May cause skin, eye, and respiratory irritation.[7][9]
-
Environmental Hazards: The environmental impact is unknown, but release into the environment should be avoided.[8]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8]
-
Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[8]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[11]
-
-
Engineering Controls: Work in a well-ventilated laboratory, ideally within a fume hood, to minimize exposure.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Figure 3. Key safety considerations.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its unique structural features offer a versatile platform for the synthesis of novel and complex molecular architectures. While specific data on this compound is limited, this guide provides a foundational understanding of its potential synthesis, applications, and safe handling based on the established chemistry of its constituent parts. Further research into the properties and reactivity of this molecule is warranted to fully unlock its potential in medicinal chemistry.
References
- Acros PharmaTech Limited. SAFETY DATA SHEET: 2-(2-bromopyridin-4-yl)-propan-2-ol. 2018.
- Fisher Scientific. SAFETY DATA SHEET: 2-Amino-5-bromopyrazine. 2025.
- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- Google Patents. US8415513B2 - Continuous process of preparing bromopicrin.
- Google Patents. EP3404032B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
- Google Patents. US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
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An In-Depth Technical Guide to the Molecular Structure of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
This guide provides a comprehensive technical overview of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile, a molecule of significant interest in contemporary drug discovery and medicinal chemistry. We will delve into its structural features, physicochemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles and experimental data.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropane ring, a three-membered carbocycle, has garnered substantial attention in pharmaceutical development.[1][2] Its unique structural and electronic properties often impart favorable characteristics to drug candidates.[2] Key features of the cyclopropyl group include:
-
Conformational Rigidity: The strained ring system restricts the molecule's flexibility, which can lead to more selective binding to biological targets and contribute to entropically favorable interactions.[2]
-
Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in linear alkanes, which can enhance the metabolic stability of a drug by reducing its susceptibility to enzymatic degradation.[2]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Enhanced Potency: The unique electronic nature of the cyclopropane ring, with its enhanced π-character, can lead to improved binding affinity and potency.[2]
The title compound, this compound, incorporates this valuable cyclopropyl fragment attached to a brominated pyridine ring, a common scaffold in medicinal chemistry. This combination of a rigid, metabolically stable group with a versatile heterocyclic core makes it a compelling subject for investigation.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central cyclopropane ring substituted with a nitrile group and a 4-bromopyridin-2-yl group.
Caption: 2D representation of this compound.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H7BrN2 | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Note: These properties are computationally predicted and provide an estimation of the molecule's characteristics.
The presence of the bromine atom and the nitrile group significantly influences the electronic distribution within the molecule. The nitrile group is a strong electron-withdrawing group, which can affect the reactivity of the adjacent cyclopropane ring and the pyridine system.[4] The bromine atom on the pyridine ring serves as a useful handle for further chemical modifications, such as cross-coupling reactions.
Synthesis Methodologies
The synthesis of this compound and related derivatives can be approached through several established synthetic strategies. The key steps typically involve the formation of the cyclopropane ring and the introduction of the nitrile group.
Cyclopropanation Reactions
The formation of the cyclopropane ring is a critical step. Several methods are available for cyclopropanation, including:
-
Michael Addition-Ring Closure: This is a common method for synthesizing cyclopropanes. It involves the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular ring closure.[5]
-
Decomposition of Pyrazolines: Pyrazolines can be thermally or photochemically decomposed to yield cyclopropanes. This method can be highly efficient.[5]
-
Palladium-Catalyzed Cyanoesterification: This atom-economic method allows for the direct synthesis of cyclopropanecarbonitriles from cyclopropenes under mild conditions.[6]
Synthesis of the Precursor: 2-(4-Bromopyridin-2-yl)acetonitrile
A likely precursor for the synthesis of the target molecule is 2-(4-Bromopyridin-2-yl)acetonitrile.[7] This intermediate can then undergo a cyclopropanation reaction.
Caption: General synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on common synthetic transformations for similar structures. This protocol requires optimization and validation in a laboratory setting.
Step 1: Synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile
-
To a solution of 4-bromopyridine in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., LDA, NaH) at low temperature (-78 °C).
-
Slowly add a source of the cyanomethyl group (e.g., chloroacetonitrile).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of this compound
-
To a solution of 2-(4-Bromopyridin-2-yl)acetonitrile in a suitable solvent (e.g., DMSO), add a strong base (e.g., sodium hydroxide).
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the reaction mixture to facilitate the cyclization (e.g., 60-90 °C).[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Spectroscopic Analysis and Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropane ring. The pyridine protons will appear in the aromatic region (typically 7.0-8.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions. The cyclopropane protons will appear in the upfield region (typically 0.5-2.0 ppm) as complex multiplets due to geminal and vicinal coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the pyridine ring, the cyclopropane ring, and the nitrile group. The nitrile carbon typically appears around 115-125 ppm. The quaternary carbon of the cyclopropane ring attached to the pyridine and nitrile groups will have a distinct chemical shift.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.[9] The fragmentation pattern observed in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong, sharp peak around 2240-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.[4] The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be observable.[10]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (pyridine): ~7.0-8.5 ppm (multiplets). Cyclopropane protons: ~0.5-2.0 ppm (complex multiplets). |
| ¹³C NMR | Nitrile carbon: ~115-125 ppm. Pyridine carbons: ~120-150 ppm. Cyclopropane carbons: ~10-30 ppm. |
| IR | C≡N stretch: ~2240-2260 cm⁻¹ (strong, sharp). Aromatic C-H stretch: >3000 cm⁻¹. C=C and C=N ring stretching: ~1400-1600 cm⁻¹. |
| MS (EI) | Molecular ion peak (M⁺) corresponding to C9H7BrN2. Isotopic pattern characteristic of a bromine-containing compound. |
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest its potential as a valuable building block in the synthesis of biologically active compounds.
-
Scaffold for Kinase Inhibitors: Pyridine-based structures are common in kinase inhibitors, which are a major class of anticancer drugs. The cyclopropyl group can enhance binding affinity and improve the pharmacokinetic properties of these inhibitors.
-
Neurological and Psychiatric Drug Candidates: The cyclopropyl moiety has been incorporated into drugs targeting the central nervous system, where it can improve brain permeability and metabolic stability.[2]
-
Antiviral and Antimicrobial Agents: The unique conformational and electronic properties of the cyclopropyl group can be exploited in the design of novel antiviral and antimicrobial agents.[1]
The bromine atom provides a convenient point for diversification through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry. Its structure, combining the favorable properties of a cyclopropane ring with the versatility of a brominated pyridine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its synthesis, spectroscopic properties, and potential for chemical modification is crucial for researchers and scientists working in drug discovery and development. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the identification of new drug candidates.
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An In-Depth Technical Guide to the Synthesis of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
Introduction
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile is a key heterocyclic building block in contemporary drug discovery and agrochemical research. The unique structural combination of a substituted pyridine ring and a strained cyclopropane moiety imparts valuable physicochemical properties, making it a desirable scaffold for interacting with biological targets.[1] This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this molecule, designed for researchers, scientists, and professionals in drug development. The presented route is grounded in established chemical principles and supported by analogous transformations found in the chemical literature.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the pyridine-cyclopropane bond or, more strategically, a disconnection that allows for the construction of the cyclopropane ring onto a pre-functionalized pyridine core. The latter approach is often more convergent and allows for greater control over the substitution pattern of the pyridine ring.
Our proposed synthetic strategy hinges on the well-established Kulinkovich reaction to form the cyclopropane ring from a pyridine-2-carboxylate ester. This approach offers a reliable and scalable method for the construction of the key cyclopropanol intermediate. Subsequent functional group manipulation will then yield the desired nitrile.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in a multi-step sequence starting from the commercially available 4-bromopyridine. The pathway involves the introduction of a carboxylic ester at the 2-position, followed by a titanium-mediated cyclopropanation, and finally, conversion of the resulting alcohol to the target nitrile.
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The Synthetic Versatility of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile: A Technical Guide to its Reactivity Profile
Introduction: A Scaffold of Pharmaceutical Interest
In the landscape of modern drug discovery, the strategic combination of distinct chemical motifs within a single molecular framework is a cornerstone of generating novel therapeutic agents. 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile emerges as a compound of significant interest, embodying this principle through its unique tripartite structure: a reactive bromopyridine ring, a strained yet conformationally rigid cyclopropane unit, and a versatile nitrile group. This technical guide provides an in-depth exploration of the reactivity profile of this molecule, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals, contributing to a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4].
Core Reactivity at the Pyridine Nucleus: A Gateway to Molecular Diversity
The 4-bromo-2-substituted pyridine core of the title compound is the primary locus of reactivity, offering a versatile handle for the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, and the 4-bromo position of this compound is an excellent substrate for this transformation[5][6]. This reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups, significantly expanding the molecular diversity of the core scaffold.
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle commences with the oxidative addition of the bromopyridine to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst[6][7].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of a bromopyridine, which can be adapted for this compound.
| Step | Procedure |
| 1 | To a solution of this compound (1.0 equiv) and the desired boronic acid (1.2 equiv) in a suitable solvent such as DMF (10 mL), add K₃PO₄ (2.0 equiv). |
| 2 | Degas the mixture by bubbling with argon for 15 minutes. |
| 3 | Add a palladium catalyst such as Pd₂(dba)₃ (0.015 equiv) and a ligand like XPhos (0.031 equiv) to the reaction vessel. |
| 4 | Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS. |
| 5 | Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography to afford the desired coupled product. |
This protocol is a general guideline and may require optimization of the catalyst, ligand, base, solvent, and temperature for optimal results.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds[8][9][10]. This palladium-catalyzed reaction enables the coupling of the 4-bromo position of the pyridine ring with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in bioactive molecules.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine and regenerate the Pd(0) catalyst[8][9].
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Representative Buchwald-Hartwig Amination
The following protocol for the amination of a bromopyridine serves as a guide for reactions with this compound[11].
| Step | Procedure |
| 1 | In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv). |
| 2 | Add a palladium precatalyst, for example, [Pd₂(dba)₃] (0.02 equiv), and a suitable phosphine ligand, such as (±)-BINAP (0.04 equiv). |
| 3 | Add a dry, degassed solvent like toluene (5 mL per mmol of substrate). |
| 4 | Heat the reaction mixture to a temperature between 80-110 °C and monitor by an appropriate analytical method. |
| 5 | After completion, cool the reaction to ambient temperature and quench with water. |
| 6 | Extract the product with an organic solvent, and wash the combined organic layers with brine. |
| 7 | Dry the organic phase, concentrate it in vacuo, and purify the residue by flash chromatography. |
Optimization of the ligand, base, and reaction conditions is often necessary to achieve high yields and purity.
Transformations of the Cyano Group: A Versatile Functional Handle
The nitrile functionality on the cyclopropane ring offers a rich platform for further chemical modifications, providing access to key functional groups such as carboxylic acids and amines.
Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions[12][13]. The resulting 1-(4-bromopyridin-2-yl)cyclopropanecarboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation. The hydrolysis of cyclopropyl cyanide to cyclopropanecarboxylic acid is a well-established procedure[14][15].
Experimental Protocol: Representative Basic Hydrolysis of a Nitrile
The following protocol is based on the hydrolysis of similar nitriles and can be adapted for the target molecule[12].
| Step | Procedure |
| 1 | In a round-bottom flask, dissolve this compound (1.0 equiv) in a 10% aqueous solution of sodium hydroxide. |
| 2 | Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material. |
| 3 | Upon completion, cool the reaction mixture in an ice bath. |
| 4 | Carefully acidify the solution with a strong acid, such as 6 M HCl, until the product precipitates. |
| 5 | Collect the solid product by vacuum filtration and wash with cold water. |
| 6 | The crude carboxylic acid can be purified by recrystallization. |
Reduction to Primary Amine
The reduction of the nitrile group to a primary amine provides another avenue for functionalization. This transformation can typically be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 1-(4-bromopyridin-2-yl)cyclopropylmethanamine is a valuable building block for the introduction of new pharmacophores.
Predicted Reactivity and Representative Protocol
While a specific protocol for the reduction of this compound was not found in the initial search, the following is a general and reliable method for nitrile reduction.
| Step | Procedure |
| 1 | To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of this compound (1.0 equiv) in the same solvent dropwise at 0 °C. |
| 2 | After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). |
| 3 | Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). |
| 4 | Filter the resulting precipitate and wash it thoroughly with an organic solvent. |
| 5 | Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography. |
The Cyclopropane Ring: A Stable Core
The cyclopropane ring is known for its high ring strain, which can sometimes lead to ring-opening reactions[16][17]. However, in the context of this compound, the ring is generally expected to be stable under the common reaction conditions described above, such as palladium-catalyzed cross-couplings and nitrile transformations. Ring-opening of cyclopropanes typically requires harsh conditions, specific catalysts, or the presence of radical initiators, which are not standard in the aforementioned reactions[18][19]. The stability of the cyclopropane moiety in this scaffold is a key feature, as it maintains the rigid three-dimensional structure that can be crucial for biological activity.
Conclusion and Future Directions
This compound is a highly versatile and synthetically tractable building block. Its reactivity is dominated by the electronically distinct functional groups, allowing for selective transformations at the pyridine ring and the nitrile group while maintaining the integrity of the cyclopropane core. The ability to perform Suzuki-Miyaura and Buchwald-Hartwig reactions at the 4-position, coupled with the potential for hydrolysis or reduction of the nitrile, provides a clear and efficient pathway to a diverse array of complex molecules. This makes this compound an invaluable tool for medicinal chemists and researchers in the pursuit of novel therapeutic agents. Future investigations could explore more exotic transformations of the cyclopropane ring or the development of novel catalytic systems to further expand the synthetic utility of this promising scaffold.
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 19, 2026, from [Link]
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Reactions of Cyclopropane and Cyclobutane | Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]
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Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Calculated transition states for cyclopropane ring-opening and their relative energies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Cyclopropane ring-opening reactions of compounds 1, 2, and 3 with Alk•. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. (2024, April 2). Russian Chemical Reviews. Retrieved January 19, 2026, from [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Critical Reviews in Analytical Chemistry. Retrieved January 19, 2026, from [Link]
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Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 19, 2026, from [Link]
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A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23). International Journal of Pharmaceutical Sciences and Research. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 19, 2026, from [Link]
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cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Solubility of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile in Organic Solvents
Abstract
This in-depth technical guide addresses the solubility of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile, a novel compound of interest in pharmaceutical research and development. In the absence of published experimental solubility data for this specific molecule, this guide provides a robust framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in a range of relevant organic solvents. The guide synthesizes theoretical principles based on the compound's structural motifs, offers a detailed, field-proven experimental protocol for solubility determination, and provides a strategic approach to solvent selection. All recommendations are grounded in established physicochemical principles and safety protocols to ensure scientific integrity and operational excellence.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery and process chemistry to formulation and in vivo performance. For a compound like this compound, understanding its solubility profile is paramount for several key reasons:
-
Process Chemistry and Purification: The selection of appropriate solvents is essential for efficient reaction kinetics, crystallization, and purification, directly impacting yield and purity.
-
Formulation Development: Achieving the desired concentration in a formulation for preclinical and clinical studies is contingent on the compound's solubility in acceptable excipients.
-
Bioavailability: The therapeutic efficacy of an orally administered drug is often limited by its dissolution rate, which is intrinsically linked to its solubility.
Given the novelty of this compound, this guide serves as a foundational document to empower researchers to systematically characterize its solubility.
Theoretical Solubility Profile of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. An analysis of the structural components of this compound allows for a qualitative prediction of its solubility characteristics.
Molecular Structure:
-
4-Bromopyridine Moiety: The pyridine ring introduces polarity and a site for hydrogen bonding via the nitrogen atom. The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and provides a potential site for halogen bonding. The aromatic nature of the ring suggests potential pi-pi stacking interactions.
-
Cyclopropanecarbonitrile Moiety: The cyclopropane ring is a rigid, strained aliphatic structure, contributing a nonpolar character. The nitrile group (-C≡N) is highly polar and a strong hydrogen bond acceptor.[1]
Predicted Solubility Behavior:
Based on this hybrid structure, this compound is expected to be a moderately polar compound. Its solubility will likely be favored in polar aprotic and, to a lesser extent, polar protic solvents.
-
High Expected Solubility: In solvents that can engage in strong dipole-dipole interactions and act as hydrogen bond acceptors. Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.
-
Moderate Expected Solubility: In polar protic solvents like alcohols (methanol, ethanol, isopropanol) and in chlorinated solvents like dichloromethane.
-
Low to Negligible Expected Solubility: In nonpolar solvents such as hexanes, heptane, and toluene, where the polar functionalities of the molecule cannot be effectively solvated.
A Strategic Approach to Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The following table outlines a tiered list of recommended organic solvents, categorized by their properties and relevance in pharmaceutical development.[2][3][4]
| Solvent Class | Recommended Solvents | Rationale for Selection | Toxicity Class |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of compounds; often used in high-throughput screening. | 3 (Low Toxicity) |
| N,N-Dimethylformamide (DMF) | Strong solubilizer, but with higher toxicity concerns. | 2 (Limited Use) | |
| Acetonitrile | Common solvent in reversed-phase chromatography; useful for analytical method development. | 2 (Limited Use) | |
| Acetone | Good general-purpose solvent with a lower boiling point, facilitating removal. | 3 (Low Toxicity) | |
| Polar Protic | Methanol | Can act as both a hydrogen bond donor and acceptor. | 2 (Limited Use) |
| Ethanol | A common and less toxic alcohol, frequently used in formulations. | 3 (Low Toxicity) | |
| Isopropanol (IPA) | Another common, low-toxicity alcohol. | 3 (Low Toxicity) | |
| Chlorinated | Dichloromethane (DCM) | Effective for many organic compounds, but has environmental and health concerns. | 2 (Limited Use) |
| Ethers | Tetrahydrofuran (THF) | A polar aprotic ether with good solvating properties. | 2 (Limited Use) |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF. | Not explicitly classed, but generally considered less hazardous than THF. | |
| Esters | Ethyl Acetate | A moderately polar solvent with a favorable toxicity profile. | 3 (Low Toxicity) |
| Nonpolar | Toluene | Representative of aromatic hydrocarbon solvents. | 2 (Limited Use) |
| Heptane | A common nonpolar aliphatic solvent. | 3 (Low Toxicity) |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is considered the "gold standard" for this purpose.[5]
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the selected solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a glass vial. An amount that ensures a solid phase remains at equilibrium is crucial.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and vortex briefly to disperse the solid.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
-
Self-Validating System and Controls
-
Visual Confirmation: Ensure that an excess of solid material is present in each vial at the end of the equilibration period.
-
Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured solubility does not change significantly between time points.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.
Data Presentation and Visualization
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Standard Deviation | Qualitative Classification |
| DMSO | |||
| Acetonitrile | |||
| Methanol | |||
| Ethanol | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Toluene | |||
| Heptane |
This table should be populated with the experimentally determined values.
Visualizing the Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Safety and Handling
As a novel compound, specific toxicity data for this compound is not available. Therefore, a cautious approach must be adopted, treating it as a potentially hazardous substance based on its structural components.
-
Bromopyridines: These compounds can be irritants to the skin, eyes, and respiratory system. Some are classified as harmful if swallowed.[6][7][8][9]
-
Organonitriles: Nitriles are a class of compounds that can be toxic. Some can be metabolized to release cyanide, which is a potent toxin.[1][10][11][12]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and change them frequently.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.
Seek immediate medical attention in all cases of significant exposure.
Conclusion
While experimental data for the solubility of this compound is currently unavailable, this guide provides a comprehensive framework for its theoretical estimation and experimental determination. By understanding the physicochemical properties derived from its structure and by implementing the detailed, robust protocol provided, researchers can confidently and safely characterize the solubility profile of this compound. This foundational data is indispensable for advancing its development as a potential pharmaceutical candidate.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility. [Link]
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HSPiP Software. (2022, January 15). HSPiP HSP Estimation (New) [Video]. YouTube. [Link]
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Zellers, E. T., et al. (1996). Improved Methods for the Determination of Hansen's Solubility Parameters and the Estimation of Solvent Uptake for Lightly Crosslinked Polymers. CDC Stacks. [Link]
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Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
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Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]
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Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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potential research areas for 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
An In-Depth Technical Guide to the Potential Research Areas for 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold for Discovery
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule this compound represents a compelling, underexplored scaffold that marries two such powerful functionalities: the versatile bromopyridine unit and the increasingly sought-after cyclopropane ring.
The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a bromine atom transforms it into a versatile synthetic handle, opening a gateway to a diverse chemical space through a variety of cross-coupling reactions.[2] This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in lead optimization.[3]
Concurrently, the cyclopropyl group has emerged from being a niche curiosity to a mainstream component in drug development.[4][5] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, enhancing binding affinity and selectivity.[4] Furthermore, the unique electronic properties of the cyclopropane ring can positively influence a compound's metabolic stability, membrane permeability, and overall potency.[4][6][7]
This guide will serve as a technical primer for researchers, providing a comprehensive overview of the potential research avenues for this compound. We will delve into its synthetic accessibility, propose key areas for investigation in medicinal chemistry and beyond, and provide detailed, actionable experimental protocols to empower its exploration.
I. Synthetic Strategies and Methodologies
The viability of any chemical scaffold is predicated on its synthetic accessibility. For this compound, several plausible synthetic routes can be envisioned, leveraging established chemical transformations.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection at the pyridine-cyclopropane bond, suggesting two primary forward strategies:
-
Route A: Nucleophilic addition of a cyclopropanecarbonitrile anion to a substituted bromopyridine.
-
Route B: Construction of the bromopyridine ring onto a pre-functionalized cyclopropane precursor.
Route A is often more practical for generating a library of analogues.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol details a potential method for the synthesis of this compound based on analogous reactions.
Step 1: Generation of the Cyclopropanecarbonitrile Anion
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to the stirred THF.
-
In a separate flask, dissolve cyclopropanecarbonitrile (1.0 eq) in anhydrous THF (2 mL).
-
Add the cyclopropanecarbonitrile solution dropwise to the n-butyllithium solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the anion.
Step 2: Nucleophilic Substitution Reaction
-
Dissolve 2,4-dibromopyridine (1.2 eq) in anhydrous THF (5 mL).
-
Slowly add the 2,4-dibromopyridine solution to the pre-formed cyclopropanecarbonitrile anion solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
Rationale for Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: The use of a strong base like n-butyllithium necessitates the exclusion of atmospheric moisture and oxygen to prevent quenching of the base and side reactions.
-
Low Temperature (-78 °C): The deprotonation of cyclopropanecarbonitrile and the subsequent nucleophilic substitution are highly exothermic. Maintaining a low temperature controls the reaction rate, prevents side reactions, and ensures the stability of the anionic intermediate.
-
Choice of Base: n-Butyllithium is a strong, non-nucleophilic base suitable for deprotonating the acidic α-proton of the cyclopropanecarbonitrile.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
II. Potential Research Areas in Medicinal Chemistry
The true potential of this compound lies in its application as a versatile scaffold for the development of novel therapeutics.
A. Scaffold for Kinase Inhibitor Development
The bromopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[1][8] The bromine atom at the 4-position serves as a crucial synthetic handle for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[2] This allows for the exploration of the ATP-binding site of various kinases.
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Methodological & Application
The Strategic Application of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile in Modern Medicinal Chemistry
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this context, 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile has emerged as a highly valuable and strategic building block, particularly in the synthesis of kinase inhibitors. This application note provides a detailed overview of the utility of this compound, focusing on its role in the development of Janus Kinase (JAK) inhibitors, and offers comprehensive protocols for its application in medicinal chemistry workflows.
The unique trifecta of a reactive bromopyridine moiety, a conformationally rigid cyclopropyl group, and a nitrile function endows this molecule with significant potential for constructing complex and biologically active compounds. The pyridine ring serves as a common hinge-binding motif in many kinase inhibitors, while the cyclopropyl group can enhance metabolic stability and provide a three-dimensional architecture that can improve binding affinity and selectivity.[1][2] The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore the chemical space and optimize structure-activity relationships (SAR).[3]
Medicinal Chemistry Rationale: The Advantage of the 2-Cyclopropylnitrile Pyridine Moiety
The incorporation of the this compound scaffold into drug candidates is underpinned by sound medicinal chemistry principles:
-
Hinge-Binding Interaction: The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[4]
-
Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile of the final drug molecule.[1]
-
Conformational Rigidity: The rigid nature of the cyclopropane ring reduces the entropic penalty upon binding to the target protein, potentially leading to higher binding affinity.[5] It also helps to position other functional groups in a well-defined orientation for optimal interaction with the target.
-
Vector for SAR Exploration: The bromine atom at the 4-position of the pyridine ring provides a convenient point for chemical modification through reactions like the Suzuki-Miyaura coupling, allowing for the systematic exploration of the surrounding chemical space to enhance potency and selectivity.[6][7]
-
Nitrile Group Functionality: The nitrile group can act as a hydrogen bond acceptor and can be a precursor for other functional groups, or contribute to the overall electronic properties of the molecule.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors involved in hematopoiesis and immune function.[8] Dysregulation of JAK-STAT signaling is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[9] Consequently, JAK inhibitors have become an important class of therapeutic agents.
This compound is an ideal starting material for the synthesis of novel JAK inhibitors. Its core structure is present in several potent kinase inhibitors and can be elaborated to target the ATP-binding site of JAKs. A plausible and efficient synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted pyrazole or a similar heterocyclic system, a common feature in many approved and investigational JAK inhibitors like Ruxolitinib.[10][11]
Hypothetical Synthesis of a JAK Inhibitor Analogue
The following section details a representative synthetic protocol for the preparation of a JAK inhibitor analogue using this compound as a key starting material. This protocol is based on established methodologies for Suzuki-Miyaura cross-coupling reactions in the synthesis of related bioactive molecules.[6][12]
Reaction Scheme:
Caption: Synthetic workflow for a JAK inhibitor analogue.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Substituted Pyrazole Boronic Ester
Objective: To synthesize the core structure of a JAK inhibitor analogue via a palladium-catalyzed cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 1163707-56-9 | 223.06 | 223 mg | 1.0 |
| 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-08-4 | 308.18 | 339 mg | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 41 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (223 mg, 1.0 mmol), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (339 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask. Bubble argon through the solution for 15 minutes. Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆BrN₃ |
| Molecular Weight | 223.06 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 1163707-56-9 |
| Purity (Typical) | ≥97% (by HPLC) |
| Solubility | Soluble in DMSO, DMF, Methanol |
| Storage Conditions | Store at 2-8°C, protect from light |
Logical Relationships and Workflow Visualization
The following diagram illustrates the logical flow from the starting material to the final drug candidate, highlighting the key stages of the drug discovery process where this compound plays a crucial role.
Caption: Role in the Drug Discovery Pipeline.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting the JAK family. Its unique structural features provide a solid foundation for the design of potent, selective, and metabolically robust drug candidates. The provided protocol for a Suzuki-Miyaura coupling reaction serves as a practical guide for researchers to utilize this compound in their medicinal chemistry programs. As the demand for novel kinase inhibitors continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of next-generation therapeutics for a wide range of diseases.
References
- Pharmacophore generation and atom-based 3D-QSAR analysis of substituted aromatic bicyclic compounds containing pyrimidine and pyridine rings as Janus kinase 2 (JAK2) inhibitors. Journal of Chemical and Pharmaceutical Research, 2014, 6(4):947-957.
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 2022, 7(37), 33451–33463. [Link]
-
Structural insights of JAK2 inhibitors: pharmacophore modeling and ligand-based 3D-QSAR studies of pyrido-indole derivatives. Medicinal Chemistry Research, 2014, 23, 4928–4939. [Link]
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Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013, 23(21), 5923-5930. [Link]
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Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 2022, 7, 33451-33463. [Link]
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The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization. Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1649-1653. [Link]
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Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Chemical Biology & Drug Design, 2022, 100(5), 785-795. [Link]
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Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition. Journal of Organic Chemistry, 2015, 80(3), 1788-1793. [Link]
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Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. Journal of Medicinal Chemistry, 2015, 58(1), 332-346. [Link]
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Synthesis method of ruxolitinib intermediate. Patsnap. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry, 2026. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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The Suzuki Reaction. [Link]
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a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK kinase inhibitors. Angewandte Chemie International Edition, 2018, 57(40), 13253-13257. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Suzuki Coupling Mechanism. YouTube. [Link]
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Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 2018, 157, 108-119. [Link]
-
Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry, 2016, 124, 637-653. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020, 11(10), 1112-1135. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 2022, 12(1), 1-22. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 2020, 11(10), 1856-1862. [Link]
-
Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability. Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 2023, 14(3), 693-698. [Link]
-
What types of organic synthesis reactions can 4-bromopyridine hydrochloride participate in? Hopax. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020, 11(10), 1112-1135. [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. European Journal of Medicinal Chemistry, 2025, 290, 117265. [Link]
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Application Notes and Protocols: 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space in Drug Discovery
The confluence of a strained cyclopropane ring and a functionalizable pyridine moiety presents a compelling scaffold for the exploration of novel chemical entities in drug discovery. The cyclopropane motif is a well-established bioisostere for various functional groups, often conferring improved metabolic stability, enhanced potency, and desirable conformational rigidity to bioactive molecules.[1] Concurrently, the substituted pyridine core is a privileged structure in medicinal chemistry, offering key hydrogen bonding and aromatic stacking interactions with biological targets. 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile emerges as a particularly attractive building block, combining these features with two reactive handles: a bromine atom amenable to a wide array of cross-coupling reactions and a nitrile group that can be elaborated into various functional groups.
This document provides a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of novel compounds for pharmaceutical and agrochemical research. While direct literature on this specific molecule is emerging, its synthesis and reactivity can be confidently predicted based on established chemical principles and the behavior of closely related analogues.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | (Predicted) |
| Molecular Weight | 223.07 g/mol | (Predicted) |
| Appearance | Off-white to pale yellow solid | (Predicted) |
| Storage | Store at 2-8°C under an inert atmosphere | [2] |
Safety Precautions: Similar brominated heterocyclic compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of the target compound can be envisioned in a two-step sequence starting from the commercially available 2-chloro-4-bromopyridine. The initial step involves a nucleophilic substitution of the chlorine atom with acetonitrile to form the key intermediate, 2-(4-bromopyridin-2-yl)acetonitrile. This is followed by a cyclopropanation reaction to introduce the three-membered ring.
Protocol 1: Synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile
This protocol is adapted from established procedures for the synthesis of 2-pyridylacetonitriles.
Reaction Scheme:
A schematic for the synthesis of the key intermediate.
Materials:
-
2-Chloro-4-bromopyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-bromopyridine (1.0 equiv) and anhydrous DMSO. Stir the mixture until the starting material is fully dissolved.
-
Addition of Cyanide: Carefully add sodium cyanide (1.2 equiv) portion-wise to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have a cyanide quench solution (e.g., alkaline hypochlorite) readily available.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(4-bromopyridin-2-yl)acetonitrile as a solid.
Protocol 2: Synthesis of this compound
This protocol utilizes a phase-transfer-catalyzed cyclopropanation of the benzylic-like nitrile intermediate.
Reaction Scheme:
A schematic for the cyclopropanation step.
Materials:
-
2-(4-Bromopyridin-2-yl)acetonitrile
-
1-Bromo-2-chloroethane
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-bromopyridin-2-yl)acetonitrile (1.0 equiv) and tetrabutylammonium bromide (0.05 equiv) in toluene.
-
Addition of Reagents: To the stirred solution, add 1-bromo-2-chloroethane (1.5 equiv) followed by the dropwise addition of a 50% aqueous solution of sodium hydroxide (5.0 equiv).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with deionized water and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).
-
Washing: Combine the organic layers and wash with deionized water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Applications in Synthetic Chemistry
The strategic placement of the bromine atom and the nitrile group on the cyclopropyl-pyridine scaffold opens up a plethora of synthetic possibilities. The bromine at the 4-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, while the nitrile can be transformed into other valuable functional groups.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 4-position of the pyridine ring is a prime site for the introduction of carbon and heteroatom substituents via transition metal-catalyzed cross-coupling reactions.[4][5]
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Reaction Scheme:
A schematic for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Application 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack, allowing for the displacement of the bromide by various nucleophiles.[6] This provides a complementary method to cross-coupling for introducing new functionalities.
This protocol details the synthesis of a 4-aminopyridine derivative, a common pharmacophore.
Reaction Scheme:
Sources
Application Notes and Protocols for the Derivatization of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile in Drug Discovery
Introduction: The Strategic Value of the 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile Scaffold
In the landscape of modern medicinal chemistry, the convergence of multiple pharmacophoric elements into a single, versatile scaffold is a highly sought-after strategy for the rapid development of novel therapeutic agents. The this compound core represents such a scaffold, synergistically combining the desirable attributes of three key structural motifs: the pyridine ring, the cyclopropane moiety, and the nitrile group.
The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate physicochemical properties such as solubility and cell permeability.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a plethora of late-stage functionalization reactions to explore the chemical space around the core structure.
The cyclopropane ring , a small, strained carbocycle, has gained significant traction in drug design.[5][6] It introduces conformational rigidity, which can enhance binding affinity to biological targets, and its unique electronic properties can positively influence metabolic stability and membrane permeability.[6] The fusion of a cyclopropane ring to a pharmacologically active core can lead to significant improvements in potency and pharmacokinetic profiles.[7]
The nitrile group is a valuable functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can be chemically transformed into other important moieties such as amines, amides, and tetrazoles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this compound, a promising scaffold for the discovery of new medicines.
Part 1: Synthesis of the Core Scaffold: this compound
A plausible and efficient synthesis of the title compound can be envisioned through a nucleophilic substitution reaction between a suitable 2-halopyridine and cyclopropanecarbonitrile. The following protocol is a proposed route based on established chemical principles.
Conceptual Workflow for the Synthesis of the Core Scaffold
Caption: Proposed synthetic route for the core scaffold.
Detailed Protocol for the Synthesis of this compound
Materials:
-
2,4-Dibromopyridine
-
Cyclopropanecarbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of cyclopropanecarbonitrile (1.1 equivalents) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This step generates the cyclopropylcyanide anion.
-
Nucleophilic Aromatic Substitution: To the solution of the cyclopropylcyanide anion, add a solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the more electron-deficient C2 position of the pyridine ring is preferentially attacked.
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and cautiously quench it by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
Part 2: Derivatization Strategies at the 4-Position
The bromine atom at the 4-position of the pyridine ring is a key functional group for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.
Derivatization Workflow
Caption: Derivatization strategies for the core scaffold.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[8][9] It allows for the introduction of a vast array of aryl and heteroaryl groups, which are prevalent in many drug molecules.
Rationale: The introduction of diverse (hetero)aromatic systems can significantly impact the pharmacological profile of a molecule by modulating its steric and electronic properties, as well as providing additional points for interaction with biological targets.
Protocol for a Typical Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | |
| Pd/C | K₂CO₃ | Water | 100 |
B. Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
Rationale: The introduction of amino groups can significantly enhance the solubility and basicity of a molecule, which can be crucial for its pharmacokinetic properties and interaction with biological targets.
Protocol for a Typical Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
C. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide.
Rationale: The linear geometry and electron-rich nature of the alkyne moiety can be exploited to probe specific binding pockets in target proteins. Alkynes can also serve as synthetic intermediates for further transformations.
Protocol for a Typical Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the palladium catalyst, and CuI.
-
Add the solvent and the base.
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.2-1.5 equivalents) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 2: Summary of Derivatization Reactions
| Reaction | Reagents | Key Features |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, Base | Forms C(sp²)-C(sp²) bonds, high functional group tolerance.[8] |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | Forms C-N bonds, wide range of amine coupling partners. |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, CuI, Base | Forms C(sp²)-C(sp) bonds, mild reaction conditions. |
Conclusion
The this compound scaffold is a highly attractive starting point for the development of novel drug candidates. Its synthesis, while not explicitly reported, can be reasonably achieved through established synthetic methodologies. The presence of a strategically placed bromine atom allows for extensive and diverse derivatization using powerful and reliable cross-coupling reactions. The protocols and rationale provided in this guide are intended to empower researchers to efficiently explore the chemical space around this promising core structure, ultimately accelerating the discovery of new and effective medicines.
References
- CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents. (n.d.).
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Retrieved January 19, 2026, from [Link]
-
1-(4-Bromopyridin-2-yl)ethanone | C7H6BrNO | 60805-69-7. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved January 19, 2026, from [Link]
-
Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Bromocyclopropane. (n.d.). Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
- CN104892355A - Novel method for synthesizing cyclopropyl bromide - Google Patents. (n.d.).
-
the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade - Ask this paper | Bohrium. (n.d.). Retrieved January 19, 2026, from [Link]
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Application Note & Protocol: A Guideline for the Laboratory-Scale Synthesis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile, a valuable heterocyclic building block for pharmaceutical and materials science research. The pyridine ring is a prevalent scaffold in medicinal chemistry, while the cyclopropane motif is a key pharmacophore used to modulate the conformational and physicochemical properties of bioactive molecules[1]. The described protocol is based on a robust and well-documented base-mediated cyclization strategy, reacting 2-(4-bromopyridin-2-yl)acetonitrile with 1,2-dibromoethane. This guide delves into the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and details methods for purification and characterization of the final product.
Scientific Rationale and Mechanistic Overview
The synthesis of nitrile-substituted cyclopropanes from active methylene compounds is a classic and efficient transformation in organic chemistry[2]. The strategy detailed here employs an intramolecular nucleophilic substitution, often referred to as a Michael-Initiated Ring Closure (MIRC) type reaction, although in this specific case, it proceeds via a direct double alkylation mechanism.
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of this compound from 2-(4-bromopyridin-2-yl)acetonitrile and 1,2-dibromoethane.
Mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of 2-(4-bromopyridin-2-yl)acetonitrile. The electron-withdrawing nature of both the adjacent nitrile group (-C≡N) and the pyridine ring significantly increases the acidity of the methylene protons, allowing for the formation of a stabilized carbanion by a strong base, such as sodium hydride (NaH).
-
Nucleophilic Attack (Sₙ2): The resulting carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in a standard Sₙ2 reaction. This displaces one bromide ion and forms a new carbon-carbon bond, yielding an intermediate, 4-bromo-2-(4-bromopyridin-2-yl)butanenitrile.
-
Intramolecular Cyclization: The presence of the strong base facilitates a second deprotonation at the same α-carbon. The resulting anion then undergoes a rapid intramolecular 3-exo-tet cyclization, attacking the carbon bearing the second bromine atom and displacing it to form the strained three-membered cyclopropane ring[3]. This final ring-closing step is generally irreversible and drives the reaction to completion.
The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure that deprotonation is the primary reaction pathway, avoiding unwanted side reactions such as direct reaction with the alkylating agent. Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base without interfering with the nucleophilic carbanion.
Health and Safety Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[4][5] A thorough risk assessment must be conducted before commencing any experimental work.
-
2-(4-bromopyridin-2-yl)acetonitrile: Acetonitrile derivatives are toxic if inhaled, ingested, or absorbed through the skin. Handle with extreme care.
-
Sodium Hydride (NaH): Highly flammable and water-reactive. It will ignite on contact with water, releasing flammable hydrogen gas. It is also corrosive. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
1,2-Dibromoethane: A toxic, probable human carcinogen and an environmental hazard. Avoid inhalation of vapors and skin contact.
-
Solvents (THF, Ethyl Acetate, Hexane): Flammable liquids. Ensure there are no ignition sources nearby.
Personal Protective Equipment (PPE) is mandatory:
-
ANSI-approved safety goggles.[6]
-
Chemical-resistant gloves (nitrile gloves are recommended, consider double-gloving).[5][6]
-
A properly fastened laboratory coat.
-
Closed-toe shoes and long pants.[5]
All chemical waste must be collected and disposed of in accordance with local environmental regulations.[4][7]
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | MW ( g/mol ) | Notes |
| 2-(4-bromopyridin-2-yl)acetonitrile | 312325-73-8 | C₇H₅BrN₂ | 197.03 | Purity >97% |
| Sodium Hydride (NaH) | 7646-69-7 | NaH | 24.00 | 60% dispersion in mineral oil |
| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | 187.86 | Anhydrous, >99% |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, <50 ppm H₂O |
| Saturated NH₄Cl (aq) | N/A | NH₄Cl | 53.49 | For quenching |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying |
| Silica Gel | 63231-67-4 | SiO₂ | 60.08 | 230-400 mesh for chromatography |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer bar
-
Septa, nitrogen/argon inlet, and bubbler
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add 2-(4-bromopyridin-2-yl)acetonitrile (1.97 g, 10.0 mmol). Add 40 mL of anhydrous THF via syringe. Stir the solution until the starting material is fully dissolved.
-
Base Addition: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (0.90 g of 60% dispersion, 22.5 mmol, 2.25 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation to the bubbler. Stir the resulting suspension at 0 °C for 30 minutes. The formation of the dark-colored carbanion should be visible.
-
Cyclization: While maintaining the temperature at 0 °C, add 1,2-dibromoethane (0.95 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any remaining NaH.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 20%).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.
-
Characterization and Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Expected Yield | 60-75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5 (d, 1H), 7.6 (d, 1H), 7.4 (dd, 1H), 1.8-1.9 (m, 2H), 1.5-1.6 (m, 2H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.2, 150.1, 138.5, 129.8, 125.5, 120.9, 21.5, 18.8 ppm |
| Mass Spec (ESI-MS) | m/z 223.0 [M+H]⁺, 225.0 [M+H+2]⁺ (characteristic 1:1 bromine isotope pattern) |
| IR (thin film) | ~2240 cm⁻¹ (C≡N stretch) |
Workflow Visualization
The following diagram outlines the complete workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of this compound.
References
-
Environmental Health and Safety - Dartmouth. (n.d.). Cyanide Salts. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (1990). A Publication of Reliable Methods for the Preparation of Organic Compounds. Coll. Vol. 7, p. 521. Retrieved January 19, 2026, from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved January 19, 2026, from [Link]
-
Rensselaer Polytechnic Institute. (n.d.). Potassium cyanide. Retrieved January 19, 2026, from [Link]
-
Northwestern University. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved January 19, 2026, from [Link]
-
Ye, M., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(44), 28576-28579. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Enantioselective Cyclopropanation of (Z)-3-Substituted-2-(4-pyridyl)-acrylonitriles Catalyzed by Cinchona Ammonium Salts. Request PDF. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved January 19, 2026, from [Link]
-
PubMed. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC. Retrieved January 19, 2026, from [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). 2-(4-bromopyridin-2-yl)acetonitrile (C7H5BrN2). Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Retrieved January 19, 2026, from [Link]
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Application Note: High-Purity Isolation of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile, a key heterocyclic building block in pharmaceutical and agrochemical research. The inherent basicity of the pyridine moiety presents a significant challenge in silica gel chromatography, often leading to poor separation and peak tailing. This guide details a systematic approach, beginning with the prediction of likely impurities based on a plausible synthetic route, followed by the development of an optimal mobile phase using Thin Layer Chromatography (TLC). The core of this document is a step-by-step protocol for flash column chromatography on silica gel, incorporating a basic modifier to ensure high purity and yield of the target compound.
Introduction: The Purification Challenge
This compound is a valuable intermediate in the synthesis of complex, biologically active molecules. Its structure, featuring a reactive bromine atom, a nitrile group, and a pyridine ring, allows for diverse downstream functionalization. However, the purification of this and similar pyridine derivatives by column chromatography is frequently hampered by the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of silica gel. This can result in significant peak tailing, poor resolution, and in some cases, decomposition of the target compound on the stationary phase[1][2].
This guide addresses these challenges by presenting a robust purification strategy. By understanding the potential impurities and systematically optimizing the chromatographic conditions, researchers can achieve high-purity this compound, suitable for the stringent requirements of drug development and discovery.
Predicted Impurities from Synthesis
A common synthetic route to this compound likely involves the nucleophilic substitution of a leaving group at the 2-position of a 4-bromopyridine ring with the anion of cyclopropanecarbonitrile. A plausible starting material for this synthesis is 2-chloro-4-bromopyridine[3][4].
Based on this synthetic pathway, the following impurities are anticipated in the crude reaction mixture:
-
Unreacted Starting Materials: 2-chloro-4-bromopyridine and cyclopropanecarbonitrile.
-
Hydrolysis Byproducts: Partial or complete hydrolysis of the nitrile group to 1-(4-Bromopyridin-2-yl)cyclopropanecarboxamide or the corresponding carboxylic acid can occur, particularly during aqueous workup procedures.
-
Isomeric Byproducts: Although less likely with the specified starting material, rearrangement or side reactions could potentially lead to other isomers.
The successful chromatographic method must effectively separate the target compound from these less polar starting materials and more polar byproducts.
Physicochemical Properties of the Target Compound
While a dedicated PubChem entry for this compound is not available, the properties of its isomers provide a reliable estimate.
| Property | Estimated Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [5][6] |
| Molecular Weight | 223.07 g/mol | [5][6] |
The presence of the polar nitrile group and the basic pyridine ring, combined with the nonpolar cyclopropyl and bromophenyl moieties, results in a compound of intermediate polarity.
Chromatographic Method Development
The Critical Role of Thin Layer Chromatography (TLC)
TLC is an indispensable tool for developing the optimal mobile phase for column chromatography. It allows for rapid screening of different solvent systems to achieve the desired separation. For flash chromatography, the ideal mobile phase should provide a Retention Factor (Rf) of 0.25-0.35 for the target compound, ensuring good separation from impurities[7].
Recommended TLC Protocol
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber containing the desired eluent.
-
Visualization: After the solvent front has reached the top of the plate, remove it, dry it, and visualize the spots under a UV lamp (254 nm).
Selecting the Mobile Phase
A common and effective eluent for pyridine derivatives is a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate)[1][8]. To counteract the acidic nature of the silica gel and prevent peak tailing, the addition of a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the mobile phase is highly recommended[1][8].
Table of Recommended Starting Solvent Systems for TLC Analysis:
| System | Ratio (v/v/v) | Expected Rf of Target Compound |
| A | Hexanes:Ethyl Acetate (80:20) | Low |
| B | Hexanes:Ethyl Acetate:TEA (70:30:0.1) | Moderate |
| C | Hexanes:Ethyl Acetate:TEA (60:40:0.1) | Moderate to High |
Detailed Purification Protocol
This protocol outlines the purification of this compound from a crude reaction mixture using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexanes:Ethyl Acetate:TEA 90:10:0.1).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure a uniform bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is from 10% to 40% ethyl acetate in hexanes (with 0.1% TEA constant throughout).
-
Maintain a constant flow rate. If using air pressure (flash chromatography), ensure it is gentle and consistent.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the composition of the fractions by TLC. Spot the starting material, crude mixture, and fractions on the same plate for comparison.
-
The less polar impurities (e.g., unreacted 2-chloro-4-bromopyridine) will elute first, followed by the target compound, and finally the more polar impurities (e.g., hydrolyzed byproducts).
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Strong interaction of the basic pyridine with acidic silica gel. | Ensure the mobile phase contains 0.1-1% triethylamine or another basic modifier[1][2]. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A shallower gradient during elution may improve resolution[8]. |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Cracked Silica Bed | Improper packing or allowing the column to run dry. | Ensure the column is packed as a uniform slurry and the solvent level is always above the silica bed. |
Conclusion
The successful purification of this compound by column chromatography is readily achievable with a systematic approach. Understanding the nature of the target molecule and potential impurities allows for the rational design of the purification protocol. The use of Thin Layer Chromatography for method development and the incorporation of a basic modifier in the mobile phase are critical steps to overcome the challenges associated with purifying pyridine-containing compounds on silica gel. This detailed protocol provides researchers with a reliable method to obtain high-purity material, facilitating advancements in drug discovery and development.
References
- Benchchem. (n.d.). Purification of 3-Bromopyridine-D4 Reaction Products. Technical Support Center.
- Benchchem. (n.d.). Chromatographic Purification of Pyridine Derivatives. Technical Support Center.
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-
PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved January 19, 2026, from [Link]
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MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved January 19, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloropyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
ResearchGate. (2021). 4-Bromopyridine. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). First synthesis of acylated nitrocyclopropanes. PMC. Retrieved January 19, 2026, from [Link]
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The Strategic Utility of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile in Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile as a pivotal intermediate in contemporary pharmaceutical synthesis. We will elucidate its role in the construction of complex, biologically active molecules, with a particular focus on the synthesis of kinase inhibitors. This document will furnish researchers, scientists, and drug development professionals with detailed, field-proven protocols, causality-driven experimental insights, and a comprehensive understanding of the strategic advantages conferred by the unique structural motifs of this versatile building block.
Introduction: The Significance of the Cyclopropyl-Pyridine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles has led to the exploration of unique chemical scaffolds. Among these, molecules incorporating a cyclopropane ring have garnered significant attention. The inherent strain and rigidity of the cyclopropyl group can profoundly influence the three-dimensional conformation of a molecule, often locking it into a bioactive conformation that enhances binding affinity to its biological target.[1] This structural feature is frequently exploited to optimize drug-target interactions and improve metabolic stability, as the cyclopropyl moiety is generally resistant to metabolic degradation.[1]
When coupled with a pyridine ring, a ubiquitous heterocycle in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties, the resulting cyclopropyl-pyridine scaffold becomes a powerful pharmacophore. This compound emerges as a particularly valuable intermediate, offering a trifecta of reactive handles: the nitrile group, which can be readily hydrolyzed to a primary amide or reduced to an amine; the bromine atom on the pyridine ring, which is primed for a variety of cross-coupling reactions to introduce further molecular complexity; and the cyclopropane ring itself, which imparts desirable structural and metabolic characteristics.
A prime example of the application of this scaffold is in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in several cancers.[2] GSK2256098, a potent and selective FAK inhibitor, features a 1-(pyridin-2-yl)cyclopropanecarboxamide core, underscoring the pharmaceutical relevance of intermediates like this compound.[2][3][4][5][6][7]
This guide will provide detailed protocols for the synthesis of a key pharmaceutical intermediate derived from this compound and its subsequent elaboration into a scaffold relevant to FAK inhibitor development.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1416358-81-9 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety and Handling: this compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Synthetic Protocols
The following protocols outline a two-stage synthetic sequence commencing with the hydrolysis of the nitrile functionality of this compound, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the pyridine ring. This sequence is illustrative of how this intermediate can be utilized to construct the core of advanced pharmaceutical candidates.
Protocol 1: Hydrolysis of this compound to 1-(4-Bromopyridin-2-yl)cyclopropanecarboxamide
Rationale: The conversion of the nitrile group to a primary amide is a critical step in the synthesis of many pharmaceutical agents, including GSK2256098. This transformation is often achieved through acid- or base-catalyzed hydrolysis. For substrates containing other sensitive functional groups, milder enzymatic or metal-catalyzed methods can be employed. Here, we present a robust acid-catalyzed hydrolysis protocol.
Experimental Workflow:
Sources
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- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GSK2256098 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Introduction: A Versatile Building Block in Modern Synthesis
1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile is a specialized heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Its unique molecular architecture, combining a reactive bromopyridine core with a strained cyclopropane ring and a versatile nitrile functional group, makes it a powerful building block for constructing complex molecular targets. The brominated pyridine moiety is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the strategic introduction of diverse substituents.[1][2][3][4] The cyclopropane ring imparts conformational rigidity and metabolic stability, desirable traits in drug candidates, while the nitrile group can be transformed into various other functionalities like amines or carboxylic acids.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of this reagent. The protocols herein are designed to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes.
Compound Properties and Hazard Identification
Understanding the physicochemical properties and inherent hazards of this compound is the foundation of its safe and effective use. The compound's reactivity stems from its distinct functional groups, each contributing to its overall profile.
Physicochemical Data
| Property | Value | Source/Rationale |
| Molecular Formula | C₉H₇BrN₂ | Derived from structure |
| Molecular Weight | 223.07 g/mol | Derived from structure |
| Appearance | Likely a white to off-white or beige solid | Based on analogous compounds like 4-bromopyridine hydrochloride and other crystalline pyridines.[2][4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Insoluble in water. | Based on the general solubility of brominated pyridines and organic nitriles.[2] |
| Key Functional Groups | 4-bromopyridine, cyclopropane, nitrile | Structure |
Hazard Analysis
The primary hazards are associated with the pyridine and nitrile functionalities. Pyridine-based compounds can be harmful if inhaled, swallowed, or absorbed through the skin, often causing irritation.[8][9] Nitriles are a class of organic compounds that can be toxic. Therefore, this compound must be handled with appropriate precautions.
Caption: Hazard identification and control workflow.
Safe Handling Protocols
Adherence to strict handling protocols is mandatory to mitigate risks associated with exposure. All operations involving this compound should be performed within a certified chemical fume hood.[8]
Personal Protective Equipment (PPE)
-
Gloves: Use nitrile or neoprene gloves. Latex gloves are not recommended. Inspect gloves for integrity before each use and dispose of them properly after handling.[10][11]
-
Eye Protection: Chemical splash goggles conforming to EN166 or NIOSH standards are required.[11]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Weighing and Transferring Protocol
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Ensure an analytical balance is placed inside the hood or use a containment enclosure.
-
Aliquotting: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound.
-
Weighing: Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid creating dust. If any material is spilled, clean it immediately following the spill cleanup procedure.
-
Sealing: After dispensing, purge the headspace of the original container with an inert gas (e.g., argon or nitrogen), securely reseal the cap, and wrap the seal with paraffin film to ensure an airtight closure.
-
Cleanup: Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated materials as hazardous waste.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][13]
-
Spill: Evacuate the area. For small spills, use an absorbent material like sand or vermiculite to contain it.[10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[11]
Storage and Stability
Proper storage is critical for maintaining the purity and reactivity of this compound. The compound's stability can be compromised by moisture, light, and incompatible chemicals.
Recommended Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C .[14][15] Cold-chain transportation is often recommended for such specialized reagents.[16]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.
-
Container: Keep in a tightly sealed, opaque container (e.g., amber glass vial) to protect from light.
-
Location: Store in a designated, well-ventilated, and secure area for hazardous chemicals, away from incompatible materials.[10][12]
Chemical Incompatibilities
Avoid storing this compound with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the nitrile group or react with the pyridine ring.[12]
-
Heat and Ignition Sources: While the compound itself may not be highly flammable, many solvents used with it are. Standard precautions for flammable materials should be observed in the storage area.[12][17]
Caption: Decision tree for proper compound storage.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The 4-bromo position on the pyridine ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction for C-C bond formation in modern drug discovery.[3][4] This protocol provides a general method for coupling an arylboronic acid to the pyridine core.
Rationale
This protocol employs a standard palladium catalyst and a phosphine ligand to facilitate the catalytic cycle. The use of an aqueous base (like K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, and a solvent system like dioxane/water or DME/water allows for the dissolution of both organic and inorganic reagents.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Note: Alternatively, a pre-catalyst like Pd₂(dba)₃ with a ligand like SPhos can be used.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should be sufficient to create a ~0.1 M solution with respect to the starting material.
-
Heating: Place the sealed flask in a preheated oil bath at 80-100°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired coupled product.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
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- Guidechem. (n.d.). 4-Bromopyridine 1120-87-2 wiki.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine.
- Guidechem. (n.d.). What is 4-Bromopyridine hydrochloride used for in organic synthesis?
- BLDpharm. (n.d.). 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile.
- Loba Chemie. (2023).
- ResearchGate. (n.d.).
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- ResearchGate. (n.d.).
- Washington State University. (n.d.).
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - 2-(2-bromopyridin-4-yl)-propan-2-ol.
- TCI Chemicals. (2025).
- ChemScene. (n.d.). N-(4-Bromopyridin-2-yl)cyclopropanecarboxamide.
- Smolecule. (n.d.). Buy 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile.
- Sigma-Aldrich. (2024).
- Airgas. (n.d.).
- Thermo Fisher Scientific. (2025).
- Cole-Parmer. (n.d.).
- Frontier Specialty Chemicals. (n.d.). 1-(4-Bromopyridin-2-yl)ethanone.
- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11.
- FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
- ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
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palladium-catalyzed cross-coupling of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Introduction: Bridging Complexity and Function in Modern Synthesis
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions represent one of the most significant breakthroughs in chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2] This guide focuses on a particularly valuable building block: This compound .
This substrate is a confluence of three critical pharmacophores:
-
A Pyridine Ring: A ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and modulate physicochemical properties.
-
A Cyclopropane Ring: A strained, sp3-rich motif that provides conformational rigidity and metabolic stability, serving as a bioisostere for larger groups.
-
A Nitrile Group: A versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities.
The presence of a bromine atom at the 4-position of the pyridine ring provides a reactive handle for palladium-catalyzed transformations. This allows for the late-stage functionalization of the core structure, making it an ideal substrate for creating diverse libraries of compounds for drug discovery and development.[3][4] This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals aiming to leverage this versatile substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The Mechanistic Cornerstone: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium(0)/palladium(II) catalytic cycle.[5][6] Understanding this fundamental mechanism is crucial for rationalizing reaction conditions and troubleshooting experiments. The cycle universally proceeds through three key elementary steps:
-
Oxidative Addition: The active, coordinatively unsaturated Palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This oxidizes the palladium center from Pd(0) to Pd(II) and forms a square planar organopalladium(II) complex.[1][7]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This step brings both coupling partners together on the same metal center.[6][7]
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[1][5]
The efficiency of each step is profoundly influenced by the choice of ligands, bases, and solvents, which will be discussed in the context of each specific protocol.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
Welcome to the technical support guide for the synthesis of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.
The target molecule is a valuable building block, and its efficient synthesis is critical. The primary route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This guide focuses on the reaction between a 2,4-dihalopyridine substrate and the nucleophile generated from cyclopropanecarbonitrile.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary causes?
Low yields in this SNAr reaction typically stem from issues with nucleophile generation, substrate reactivity, or reaction conditions.[1][2] A systematic evaluation is crucial.
Possible Cause 1: Incomplete Deprotonation of Cyclopropanecarbonitrile The pKa of the α-proton on cyclopropanecarbonitrile is relatively high. Inefficient deprotonation results in a low concentration of the active nucleophile.
-
Recommended Action:
-
Select a Stronger Base: If you are using weaker bases like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium Hexamethyldisilazide (KHMDS).
-
Ensure Anhydrous Conditions: Strong bases react violently with water. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously dried. Any moisture will quench the base and the generated carbanion.
-
Temperature Control: For bases like LDA, generation and reaction should be performed at low temperatures (e.g., -78 °C) to prevent decomposition. For NaH, an initial period at 0 °C followed by gentle warming can facilitate the reaction.
-
Possible Cause 2: Poor Substrate Activation or Leaving Group The pyridine ring must be sufficiently electron-deficient to be attacked by the nucleophile. The efficiency of the leaving group is also paramount.
-
Recommended Action:
-
Choice of Leaving Group: While the target has a bromine at the 4-position, the reaction occurs at the 2-position. Starting with 2,4-dibromopyridine or 2-chloro-4-bromopyridine is common. A fluorine atom at the 2-position would be an even better leaving group for SNAr, though the starting material may be less accessible.[3]
-
Solvent Effects: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the base (e.g., Na⁺) but do not solvate the anion, thus increasing the nucleophile's reactivity. They also help stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1]
-
Q2: I am observing a mixture of products, with substitution occurring at both the C2 and C4 positions. How can I improve regioselectivity for the C2 position?
This is a classic challenge in the functionalization of dihalopyridines. Generally, the C4 position of a 2,4-dihalopyridine is electronically favored for nucleophilic attack due to better stabilization of the negative charge by the ring nitrogen.[4][5] However, selectivity can be manipulated.
Controlling Regioselectivity:
| Strategy | Principle | Recommended Protocol |
| Steric Hindrance | If the nucleophile or substrate is sterically bulky, attack at the less hindered C2 position can be favored. | This is less predictable but can be influenced by the choice of base. A bulkier base like KHMDS might influence the conformation of the nucleophile's approach. |
| Chelation Control | Using a lithium-based reagent (e.g., LDA) can sometimes promote C2 selectivity. The lithium cation may chelate with the pyridine nitrogen and the incoming nucleophile, directing it to the adjacent C2 position. | Switch from a sodium- or potassium-based system (NaH, KHMDS) to an LDA-mediated reaction in a coordinating solvent like THF at -78 °C. |
| Leaving Group Manipulation | In dihalopyrimidines (a related heterocyclic system), C4 substitution is generally favored.[5][6] However, subtle electronic differences between Cl and Br can be exploited. If starting with 2-chloro-4-bromopyridine, the C-Cl bond is typically more susceptible to SNAr. | Use 2-chloro-4-bromopyridine as the starting material. The reaction should preferentially occur at the C2 position, displacing the chloride and leaving the C4-bromide intact. |
Q3: Purification by column chromatography is difficult. The product streaks or does not separate from impurities. What should I do?
Substituted pyridines are basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Recommended Actions:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing a small amount of a basic additive like triethylamine (~0.5-1% v/v) or ammonia (by using a solvent system containing ammonium hydroxide). This neutralizes the acidic silanol groups.
-
Alternative Sorbents: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Wash the organic layer with a mild acid (e.g., dilute aq. NH₄Cl) to remove basic impurities, followed by a wash with a mild base (e.g., dilute aq. NaHCO₃) to remove acidic impurities, and finally with brine.[7]
-
Distillation or Crystallization: If the product is stable, consider purification by vacuum distillation.[8] Alternatively, crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can be a highly effective method for purification.
-
Frequently Asked Questions (FAQs)
What is the reaction mechanism for this synthesis?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Addition: The carbanion of cyclopropanecarbonitrile (the nucleophile) attacks the electron-deficient C2 position of the 2,4-dihalopyridine ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., bromide or chloride) from the C2 position.
Caption: Figure 1. SₙAr Reaction Workflow.
What are the critical safety precautions for this synthesis?
-
Strong Bases: Reagents like NaH, LDA, and KHMDS are highly reactive and pyrophoric. They react violently with water and protic solvents. Handle them under an inert atmosphere (Nitrogen or Argon) and use proper PPE (flame-retardant lab coat, safety glasses, gloves).
-
Solvents: DMF, DMSO, and NMP are excellent solvents but have associated health risks. They can facilitate skin absorption of other chemicals. Always work in a well-ventilated fume hood and avoid skin contact.
-
Brominated Compounds: Brominated organic compounds are often toxic and irritants. Avoid inhalation and skin contact.
How can I confirm the structure and purity of my final product?
A combination of analytical techniques is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms. The proton NMR should show characteristic signals for the cyclopropyl protons and the three distinct protons on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, often reported as a percentage area.[10]
Experimental Protocols
Protocol 1: Synthesis via SNAr using Sodium Hydride
This protocol is a general guideline and may require optimization for your specific setup.
Caption: Figure 2. Step-by-step experimental workflow.
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (e.g., 10 mL per mmol of substrate).
-
Nucleophile Generation: Add cyclopropanecarbonitrile (1.1 equivalents) to the solvent. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
SNAr Reaction: Cool the mixture back to 0 °C. Add a solution of 2,4-dibromopyridine or 2-chloro-4-bromopyridine (1.0 equivalent) in a small amount of anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.[7]
Troubleshooting Decision Tree for Low Yield
Caption: Figure 3. Decision tree for diagnosing low reaction yield.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (Date Not Available).
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?
- ResearchGate. (2017).
- NIH National Library of Medicine. (Date Not Available). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
- Wavefunction, Inc. & Xiong, B. (Date Not Available). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Dobereiner, G. E., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Leitch, D. C., et al. (Date Not Available). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
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- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles to ensure a successful outcome in your laboratory.
Introduction to the Synthesis
The target molecule, this compound, is a valuable building block in medicinal chemistry, combining the functionalities of a bromopyridine, a cyclopropane ring, and a nitrile group. Its synthesis is typically approached in two key stages:
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Synthesis of the Precursor: Formation of 2-(4-bromopyridin-2-yl)acetonitrile.
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Cyclopropanation: Construction of the cyclopropane ring.
This guide will address potential pitfalls in both stages, offering a structured, question-and-answer format to directly tackle common experimental failures.
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 1: Troubleshooting the Synthesis of 2-(4-bromopyridin-2-yl)acetonitrile
This initial step involves a nucleophilic aromatic substitution reaction, where the chloro group at the 2-position of the pyridine ring is displaced by a cyanide anion.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the starting material, 2-chloro-4-bromopyridine. What are the likely causes?
A1: Low conversion in this step often points to issues with the nucleophile's reactivity or the reaction conditions.
-
Moisture in the Reaction: The cyanide salt is hygroscopic. Any moisture present will hydrolyze the cyanide to formate and ammonia, reducing the concentration of the active nucleophile. Ensure your sodium cyanide is dry and the solvent (e.g., DMSO) is anhydrous.
-
Insufficient Temperature: This substitution reaction requires sufficient thermal energy to overcome the activation barrier. If the reaction temperature is too low, the conversion will be sluggish. A typical temperature range for this reaction is 80-100 °C.
-
Poor Solubility of Sodium Cyanide: While soluble in DMSO, vigorous stirring is essential to maintain a good dispersion of the cyanide salt.
-
Deactivation of the Pyridine Ring: The bromine atom at the 4-position is electron-withdrawing, which activates the ring for nucleophilic substitution at the 2-position. However, if your starting material is impure, this can affect reactivity.
Q2: I am observing the formation of multiple products in my reaction mixture. What are these side products?
A2: The most common side reactions involve the reaction of cyanide with the solvent or further reactions of the product.
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Formation of 2-hydroxy-4-bromopyridine: If significant water is present, hydroxide ions can compete with cyanide as the nucleophile, leading to the formation of the corresponding pyridone.
-
Reaction with Solvent: At high temperatures, DMSO can decompose, and its byproducts might react with your starting materials.
-
Further Reactions of the Product: The methylene protons of the product, 2-(4-bromopyridin-2-yl)acetonitrile, are acidic and can be deprotonated, leading to potential dimerization or other side reactions, although this is less common under these conditions.
Q3: How do I effectively purify the 2-(4-bromopyridin-2-yl)acetonitrile precursor?
A3: Purification of this polar intermediate can be challenging.
-
Work-up: After the reaction, pouring the mixture into water will precipitate the product. However, some product may remain in the aqueous phase. Extraction with a suitable organic solvent like ethyl acetate is recommended.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for purification.[1] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will help separate the product from less polar impurities and any unreacted starting material.
Detailed Experimental Protocol: Synthesis of 2-(4-bromopyridin-2-yl)acetonitrile
Caption: Workflow for the synthesis of the acetonitrile precursor.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Chloro-4-bromopyridine | 192.45 | 10 | 1.92 g |
| Sodium Cyanide (NaCN) | 49.01 | 12 | 0.59 g |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | - | 20 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromopyridine (1.92 g, 10 mmol) and anhydrous DMSO (20 mL).
-
Carefully add sodium cyanide (0.59 g, 12 mmol). Caution: Cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-bromopyridin-2-yl)acetonitrile as a solid.
Part 2: Troubleshooting the Cyclopropanation of 2-(4-bromopyridin-2-yl)acetonitrile
This step involves the reaction of the active methylene group of the acetonitrile precursor with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to form the cyclopropane ring.[2]
Frequently Asked Questions (FAQs)
Q4: My cyclopropanation reaction is not proceeding to completion. What could be the issue?
A4: Incomplete conversion in a phase-transfer catalyzed (PTC) reaction can be due to several factors.
-
Inefficient Phase-Transfer Catalyst: The choice and concentration of the phase-transfer catalyst are crucial. Tetrabutylammonium bromide (TBAB) is a common choice.[3] Ensure it is used in a sufficient catalytic amount (typically 5-10 mol%). The catalyst can also be "poisoned" by certain ions, hindering its function.[4]
-
Insufficiently Strong Base: A concentrated aqueous solution of a strong base like sodium hydroxide (50% w/w) is required to deprotonate the active methylene group. A dilute base will not be effective.
-
Poor Mixing: Vigorous stirring is essential in a biphasic PTC system to maximize the interfacial area where the reaction occurs.
-
Low Reaction Temperature: While some PTC reactions can proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to increase the reaction rate.
Q5: I am observing the formation of a significant amount of a byproduct that is not my desired cyclopropane. What is it?
A5: The most likely side reaction under these strongly basic conditions is the hydrolysis of the nitrile group.[2][5][6]
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[7] This is especially prevalent with prolonged reaction times or at higher temperatures. The product of this side reaction would be 1-(4-bromopyridin-2-yl)cyclopropanecarboxamide or the corresponding carboxylic acid.
Caption: Potential nitrile hydrolysis side reactions.
-
Oligomerization: 4-Bromopyridine derivatives can be unstable and may undergo oligomerization, especially under basic conditions.[8][9]
Q6: The purification of the final product is proving difficult. What is the best approach?
A6: The final product is a relatively polar molecule, which can make purification challenging.
-
Work-up: After the reaction, dilute the mixture with water and extract with a suitable organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with water will remove the base and the phase-transfer catalyst.
-
Column Chromatography: Similar to the precursor, flash column chromatography on silica gel is the recommended purification method.[1] A carefully chosen eluent system (e.g., a gradient of hexane/ethyl acetate) will be necessary to separate the product from any unreacted starting material and the more polar hydrolysis byproducts.
Detailed Experimental Protocol: Cyclopropanation
Caption: Workflow for the phase-transfer catalyzed cyclopropanation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-(4-bromopyridin-2-yl)acetonitrile | 197.04 | 5 | 0.985 g |
| 1,2-Dibromoethane | 187.86 | 6 | 0.64 mL |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.5 | 0.161 g |
| 50% Aqueous Sodium Hydroxide (NaOH) | - | - | 10 mL |
| Toluene | - | - | 20 mL |
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-(4-bromopyridin-2-yl)acetonitrile (0.985 g, 5 mmol), 1,2-dibromoethane (0.64 mL, 6 mmol), and tetrabutylammonium bromide (0.161 g, 0.5 mmol) in toluene (20 mL).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (10 mL).
-
Heat the biphasic mixture to 45 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature, dilute with water (50 mL), and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Part 3: Characterization of this compound
Proper characterization is essential to confirm the identity and purity of your final product.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the pyridine ring protons and the diastereotopic protons of the cyclopropane ring. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) with characteristic coupling patterns. The cyclopropane protons will appear as multiplets in the aliphatic region (typically δ 1.0-2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyridine ring, the nitrile carbon (around δ 120 ppm), and the carbons of the cyclopropane ring (typically in the range of δ 10-30 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₉H₇BrN₂). A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H) as multiplets between δ 7.0-8.5 ppm. Cyclopropyl protons (4H) as multiplets between δ 1.0-2.0 ppm. |
| ¹³C NMR | Aromatic carbons (5C) in the range of δ 120-155 ppm. Nitrile carbon (1C) around δ 120 ppm. Cyclopropyl carbons (3C) in the range of δ 10-30 ppm. |
| Mass Spec | Molecular ion (M⁺) and/or protonated molecule ([M+H]⁺) showing a characteristic bromine isotopic pattern (two peaks of approximately equal intensity separated by 2 m/z units). For C₉H₇BrN₂, the expected m/z for the molecular ions would be around 222 and 224. |
| IR | A sharp absorption band around 2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. |
References
-
MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis - Wordpress. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
ResearchGate. 4-Bromopyridine. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
Organic Syntheses Procedure. 2-bromopyridine. [Link]
-
PubChem. 2-(4-Bromopyridin-2-yl)acetonitrile. [Link]
-
ResearchGate. [2+1]-Type Cyclopropanation Reactions. [Link]
-
PubMed. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. [Link]
-
PubChem. Cyclopropanecarbonitrile. [Link]
-
NIH. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
-
NIST WebBook. Cyclopropanecarbonitrile. [Link]
-
Organic Syntheses Procedure. 2-bromopyridine. [Link]
-
Wikipedia. Cyclopropanation. [Link]
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Google Patents.
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NIH. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. [Link]
-
Scite.ai. 4‐Bromopyridine. [Link]
-
NIH. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]
-
VCU Scholars Compass. "Reactions of Substituted Pyridinium Salts with Cyanide; Formation and " by Dorothy N. Eseonu. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Scribd. Chemists' Guide to Cyclopropane Reactions | PDF | Thin Layer Chromatography. [Link]
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Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]
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Organic Syntheses Procedure. 11. [Link]
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NIH. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
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ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles. a... [Link]
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International Journal of Advanced Research (IJAR). ISSN: 2320-5407 Int. J. Adv. Res. 8(06), 1436-1444. [Link]
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PubMed. Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ResearchGate. Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. [Link]
-
Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry . [Link]
-
Wikipedia. Cyanide. [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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Technical Support Center: Synthesis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Welcome to the technical support guide for the synthesis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. We will address common challenges, troubleshoot unexpected results, and provide in-depth explanations to ensure the success and reproducibility of your experiments. Our focus is not just on the "how," but the "why," grounding our advice in established mechanistic principles.
The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves the deprotonation of cyclopropanecarbonitrile to form a carbanion, which then displaces a halide on an activated pyridine ring, such as 2,4-dibromopyridine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields.
Caption: Desired synthetic route to the target product.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis and subsequent analysis.
Q1: My NMR spectrum shows two distinct, yet very similar, aromatic signals for a bromopyridine ring attached to a cyclopropyl group. What is this major impurity?
A: This is the most frequently observed issue and is almost certainly due to the formation of the regioisomeric side product, 1-(2-bromopyridin-4-yl)cyclopropanecarbonitrile .
-
Causality: The synthesis starts with 2,4-dibromopyridine. Both the C2 and C4 positions are activated for nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen.[1][2] While the C2 position is generally more electrophilic and sterically accessible, leading to your desired product, competitive attack at the C4 position can occur.[2][3] This results in the displacement of the C4-bromide instead of the C2-bromide. The ratio of these isomers is highly dependent on reaction conditions.
-
Identification: The two isomers have identical mass, making them indistinguishable by simple mass spectrometry. However, their 1H NMR spectra will be different due to the different substitution patterns on the pyridine ring. Careful analysis of coupling constants and chemical shifts in the aromatic region is required for confirmation.
-
Solution: Lowering the reaction temperature can often improve selectivity for the C2 position. Slower addition of the cyclopropanecarbonitrile anion can also help minimize the formation of the C4-substituted isomer.
Q2: I'm observing a significant peak in my mass spectrum with a molecular weight corresponding to the addition of a second cyclopropanecarbonitrile unit. What is this species?
A: You are likely observing the formation of a disubstituted product, 1,1'-(pyridine-2,4-diyl)bis(cyclopropanecarbonitrile) .
-
Causality: This side product arises when the initially formed desired product, this compound, undergoes a second SNAr reaction. The remaining bromine at the C4 position is displaced by another equivalent of the cyclopropanecarbonitrile anion. This is more likely to occur if:
-
More than one equivalent of the nucleophile or base is used.
-
The reaction temperature is too high or the reaction time is excessively long.
-
-
Solution: Employing precise stoichiometry is critical. Use of 1.0 to 1.1 equivalents of cyclopropanecarbonitrile and base is recommended. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times after the starting material has been consumed.
Q3: My crude product contains a very polar impurity that streaks on TLC and is difficult to remove by standard silica gel chromatography. What could it be?
A: There are two primary suspects for a highly polar impurity: hydrolysis products or self-condensation products of the cyclopropanecarbonitrile.
-
Hydrolysis Products: The nitrile functional group can be sensitive to hydrolysis, especially during aqueous workup, to form the corresponding amide, N-(4-bromopyridin-2-yl)cyclopropanecarboxamide [4], or even the carboxylic acid.
-
Causality: This occurs if the reaction is quenched with water while a strong base is still present, or if acidic/basic conditions are used during workup and purification.
-
Solution: Use a buffered or weakly acidic quench (e.g., saturated ammonium chloride solution) to neutralize the reaction mixture before exposure to water. Avoid prolonged contact with strong acids or bases during extraction and purification.
-
-
Self-Condensation Products: In the presence of a strong base, the enolate of cyclopropanecarbonitrile can attack another molecule of the starting nitrile in an aldol-type reaction.[5][6]
-
Causality: This is a classic side reaction for any enolizable nitrile or ketone.[6][7] It is favored by high concentrations of the nucleophile and elevated temperatures. The resulting dimer is often a complex mixture of isomers and is significantly more polar than the desired product.
-
Solution: Maintain dilute conditions and low temperatures. Add the deprotonated cyclopropanecarbonitrile solution slowly to the solution of 2,4-dibromopyridine to keep the instantaneous concentration of the free nucleophile low.
-
Troubleshooting Guide: At-a-Glance
This table provides a quick reference for common problems, their likely causes, and actionable solutions.
| Observation / Problem | Potential Cause (Side Product) | Recommended Solution |
| Isomeric Impurity Detected (Same MW, different NMR/retention time) | 1-(2-bromopyridin-4-yl)cyclopropanecarbonitrile | Lower reaction temperature (-20°C to 0°C). Use a less reactive base. Slower addition of the nucleophile. |
| High Molecular Weight Impurity (+ ~91 amu) | 1,1'-(Pyridine-2,4-diyl)bis(cyclopropanecarbonitrile) | Use ≤1.1 equivalents of nucleophile and base. Monitor reaction by LC-MS and stop once starting material is consumed. |
| Unidentified Starting Material Peaks | Incomplete Reaction | Ensure the base is active and added under anhydrous conditions. Allow for sufficient reaction time at the optimized temperature. |
| Polar Impurity, Streaking on TLC | Hydrolysis Products (Amide/Carboxylic Acid) or Self-Condensation Dimer | Quench with sat. NH₄Cl. Avoid harsh acidic/basic workups. For self-condensation, maintain low temperature and slow addition. |
Mechanisms of Side Product Formation
Understanding how these impurities are formed is key to preventing them. The following diagram illustrates the main competing pathways.
Caption: Competing reaction pathways in the synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the C4-isomer and other side products.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per 1 g of pyridine).
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Nucleophile Preparation: In a separate flame-dried flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF. Cool to 0 °C.
-
Addition: Slowly add a solution of cyclopropanecarbonitrile (1.05 eq) in anhydrous THF to the NaH suspension. Stir for 20 minutes at 0 °C to ensure complete deprotonation.
-
Reaction: Transfer the prepared sodium cyclopropanecarbonitrilide solution to the 2,4-dibromopyridine solution via cannula slowly over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
Monitoring: Stir the reaction mixture at -10 °C to 0 °C. Monitor the reaction progress by LC-MS or TLC every hour. The reaction is typically complete within 2-4 hours.
-
Quench: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Analytical Characterization of Side Products
Accurate identification of impurities is crucial for process optimization.
-
LC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient method with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
The desired product and its C4-isomer will have identical m/z values but should exhibit different retention times. The disubstituted product will have a higher m/z value. Hydrolysis products will be more polar and elute earlier.
-
-
1H NMR Spectroscopy:
-
Dissolve a sample of the crude or purified mixture in CDCl₃.
-
Desired Product (C2-substituted): Expect three distinct signals in the aromatic region (typically a doublet, a doublet of doublets, and another doublet).
-
Isomeric Side Product (C4-substituted): Expect a different splitting pattern and chemical shifts for the three aromatic protons.
-
Disubstituted Product: The aromatic signals will be further shifted, and the integration ratio of cyclopropyl protons to aromatic protons will be higher.
-
Hydrolysis to Amide: The characteristic sharp singlet for the nitrile group in the 13C NMR will be absent, and broad signals for the -NH₂ protons will appear in the 1H NMR.
-
By understanding the potential side reactions and implementing the control measures outlined in this guide, researchers can significantly improve the efficiency, selectivity, and reproducibility of the synthesis of this compound.
References
-
ResearchGate. Self-aldol condensation of cyclopentanone. [Link]
-
Organic & Biomolecular Chemistry. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link]
-
National Institutes of Health. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. [Link]
- Google Patents. A kind of method of new synthesis Cyclopropyl Bromide.
-
Chemistry Stack Exchange. Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. [Link]
-
ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-bromo-4-aminopyridine?[Link]
-
ResearchGate. [2 + 2 + 2] cobalt-mediated synthesis of substituted pyridines. [Link]
-
MDPI. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. [Link]
-
Wikipedia. Self-condensation. [Link]
-
ACS Publications. Stereoselective Cyclopropanation Reactions. [Link]
-
PubChem. C10H14BrN3. [Link]
-
PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
-
PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
ChemTube3D. Aldol reaction of cyclopentanone. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
- Google Patents. Novel method for synthesizing cyclopropyl bromide.
-
Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]
-
MDPI. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). [Link]
-
Journal of the American Chemical Society. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. [Link]
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- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity | MDPI [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and modification of bromopyridine derivatives. As a Senior Application Scientist, I understand the nuances and challenges that can arise during these critical synthetic transformations. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common hurdles in your research. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from bromopyridine precursors.[1] However, the pyridine nitrogen can coordinate with the palladium catalyst, sometimes inhibiting the catalytic cycle and necessitating careful optimization of reaction conditions.[1]
FAQ 1: My Suzuki-Miyaura coupling reaction with a bromopyridine is sluggish or fails completely. What are the likely causes and how can I troubleshoot it?
Low or no yield in a Suzuki-Miyaura coupling of bromopyridines can stem from several factors. Here’s a systematic approach to diagnosing and solving the issue:
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium source and phosphine ligand is critical.[2]
-
Recommendation: For many bromopyridine substrates, a combination of a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is effective.[3][4] These ligands promote the desired reductive elimination step over competing side reactions.[2] If you are using a catalyst like Pd(PPh₃)₄, ensure it is fresh, as it can be sensitive to air.
-
-
Base Selection: The choice and strength of the base are crucial.
-
Recommendation: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases for Suzuki couplings of bromopyridines.[5] In some cases, weaker bases like potassium carbonate (K₂CO₃) may be sufficient and can help minimize side reactions like ester hydrolysis if your substrate contains such functional groups.[6][7]
-
-
Solvent System: The solvent plays a significant role in solubility and reaction kinetics.
-
Reaction Temperature: Inadequate temperature can lead to slow reaction rates.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions of bromopyridines.
FAQ 2: I am observing significant debromination in my Buchwald-Hartwig amination. How can I minimize this side reaction?
Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[2] This is often caused by the formation of a palladium-hydride species.[3]
Strategies to Minimize Debromination:
-
Ligand Selection: Bulky and electron-rich phosphine ligands are known to promote the desired C-N bond formation over debromination.[2]
-
Base and Solvent Choice: The reaction environment can influence the extent of debromination.
-
Use of Pre-catalysts: Using a well-defined palladium pre-catalyst can lead to cleaner formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[12]
Comparative Data for Minimizing Debromination in Buchwald-Hartwig Amination
| Parameter | Condition A (High Debromination) | Condition B (Minimized Debromination) | Rationale for Improvement |
| Ligand | PPh₃ | RuPhos or XantPhos | Bulky, electron-rich ligands accelerate reductive elimination.[2] |
| Base | NaOt-Bu | Cs₂CO₃ or K₃PO₄ | Stronger bases can sometimes promote side reactions.[7] |
| Solvent | DMF | Toluene or Dioxane | Toluene is often less prone to generating hydride species.[11] |
| Catalyst Source | Pd(OAc)₂ | Pd₂(dba)₃ or a pre-catalyst | Pre-catalysts can provide more consistent results.[12] |
Section 2: Lithiation and Grignard Reactions
Organometallic intermediates derived from bromopyridines are powerful synthons, but their generation can be challenging.
FAQ 3: My attempt to lithiate a bromopyridine with n-butyllithium results in a complex mixture or low yield of the desired product. What is going wrong?
The lithiation of bromopyridines is a sensitive reaction that can be plagued by side reactions if not performed under strict conditions.
Key Considerations for Successful Lithiation:
-
Anhydrous and Inert Conditions: The presence of even trace amounts of water or oxygen will quench the highly reactive organolithium species.
-
Protocol: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried) and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[13] Solvents such as THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Low Temperature: These reactions are typically performed at very low temperatures to control reactivity and prevent side reactions.
-
Solvent Choice: The solvent can influence the stability and reactivity of the lithiated intermediate.
-
Recommendation: While THF is common, using toluene as a solvent can sometimes lead to cleaner generation of 3-lithiopyridine at -50°C.[15]
-
-
Side Reactions: Be aware of potential side reactions such as the formation of 2-butylpyridines when using 2-halopyridines with n-butyllithium.[14]
Experimental Workflow for Lithiation of 3-Bromopyridine
Caption: A step-by-step workflow for the successful lithiation of 3-bromopyridine.
FAQ 4: I am having difficulty forming a Grignard reagent from my bromopyridine. The reaction won't initiate or gives a low yield. What should I do?
The formation of Grignard reagents from bromopyridines can be challenging due to the electron-deficient nature of the pyridine ring and potential side reactions.[16][17]
Tips for Successful Grignard Formation:
-
Magnesium Activation: The surface of the magnesium metal is often coated with an oxide layer that prevents reaction.
-
Activation Techniques: Briefly heat the magnesium turnings under vacuum, or add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. The disappearance of the iodine color or the evolution of gas indicates initiation.
-
-
Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.
-
Protocol: Use oven-dried glassware and anhydrous ethereal solvents (diethyl ether or THF). Ensure the bromopyridine is also dry.
-
-
Alternative Methods: If direct formation is problematic, consider alternative approaches.
-
Halogen-Metal Exchange: Using reagents like isopropylmagnesium chloride (i-PrMgCl) for a halogen-magnesium exchange can be a more reliable method.[3]
-
Transition Metal Catalysis: For coupling reactions, consider alternatives to Grignard reagents, such as Negishi coupling with organozinc reagents, which can be prepared under milder conditions.[4] A recent development involves the use of purple light to promote the coupling of bromopyridines with Grignard reagents without a transition metal catalyst.[18]
-
Section 3: Purification and Side Reaction Management
FAQ 5: My crude product is contaminated with starting material and a de-brominated byproduct. How can I effectively purify my desired bromopyridine derivative?
Purification can be challenging due to similar polarities of the desired product and byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Optimization: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find the optimal conditions for separation.[19] If your product has poor solubility in the eluent, consider a dry loading technique where the crude product is adsorbed onto silica gel before being loaded onto the column.[19]
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Troubleshooting: If your product oils out or fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
-
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.
-
Protocol: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyridine-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent. This can help remove non-basic impurities.
-
FAQ 6: I suspect my bromopyridine is hydrolyzing to the corresponding pyridone under my reaction conditions. How can I confirm this and prevent it?
Hydrolysis of halopyridines, particularly 2- and 4-halopyridines, can occur, especially under basic conditions or at elevated temperatures, to form pyridones.[20][21]
Confirmation and Prevention:
-
Confirmation: The formation of a pyridone can be confirmed by mass spectrometry (observing the mass of the hydroxylated product) and NMR spectroscopy (the appearance of a characteristic broad NH proton signal and shifts in the aromatic protons).
-
Prevention:
-
Control of Base and Temperature: Use the mildest base and lowest temperature that still allows for the desired reaction to proceed.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water is required for hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the substrate to potentially hydrolyzing conditions.
-
References
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine - Benchchem. (URL: )
- Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem. (URL: )
- How to avoid debromination in pyridine coupling reactions - Benchchem. (URL: )
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). (URL: [Link])
-
Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. (URL: [Link])
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. (URL: [Link])
- preventing debromination in reactions with 2-Bromo-4-iodopyridine - Benchchem. (URL: )
-
Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (URL: [Link])
-
Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. (URL: [Link])
-
Optimization of the reaction conditions. | Download Table - ResearchGate. (URL: [Link])
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. (URL: [Link])
- Preventing debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" - Benchchem. (URL: )
-
Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
I'm incapable of lithiating a simple bromoptridine and it's driving me insane : r/Chempros - Reddit. (URL: [Link])
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol - Benchchem. (URL: )
-
Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE. (URL: [Link])
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (URL: [Link])
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (URL: [Link])
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (URL: [Link])
-
Problems with Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (URL: [Link])
-
Lithiation Reaction - American Chemical Society. (URL: [Link])
-
STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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- 20. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Welcome to the dedicated technical support guide for 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. The unique structure of this molecule, featuring a basic pyridine ring, an acidic-silica-sensitive nitrile group, and a strained cyclopropane ring, presents a specific set of purification challenges. This guide is designed to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing during silica gel column chromatography. How can I resolve this?
A1: This is the most common issue and is caused by the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (-SiOH) groups on the surface of standard silica gel. This strong interaction leads to poor separation, broad peaks, and often, lower recovery.
Root Cause Analysis: The lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond with the acidic protons of the silica gel. This slows the elution of the molecule in a non-uniform manner, resulting in a "tailing" effect on the chromatogram.
Solutions:
-
Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. Triethylamine (TEA) is the most common choice.[1]
-
Why it works: The TEA is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your compound to elute symmetrically.
-
Recommended Concentration: Start with 0.1-1% TEA in your eluent (e.g., in an ethyl acetate/hexanes system).
-
-
Switch to a Different Stationary Phase: If tailing persists, consider a less acidic support.
-
Employ a "Dry Loading" Technique: If your compound has poor solubility in the initial eluent, it can exacerbate tailing by creating a concentrated band at the origin.[2] Dry loading onto a small amount of silica or Celite ensures a more uniform starting band.[2]
Q2: My yield is low after purification, and I've identified a new, more polar impurity. What is it likely to be?
A2: The most probable cause is the on-column hydrolysis of the nitrile group to the corresponding primary amide (1-(4-bromopyridin-2-yl)cyclopropanecarboxamide) or, less commonly, the carboxylic acid.
Root Cause Analysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions.[3][4] The acidic surface of silica gel, especially in the presence of trace amounts of water in the solvents, can catalyze this transformation.[5][6] The resulting amide is significantly more polar than the starting nitrile, causing it to elute much later or even remain on the column.
Solutions:
-
Minimize Column Contact Time: Run the chromatography as efficiently as possible. A faster flow rate can sometimes help, though this may compromise separation.[1]
-
Use Anhydrous Solvents: Ensure your elution solvents are dry to minimize the water available for hydrolysis.
-
Neutralize the Stationary Phase: As described in Q1, using TEA or switching to alumina not only prevents tailing but also reduces the surface acidity, thereby suppressing the hydrolysis side reaction.[2]
-
Alternative Purification: If hydrolysis is a persistent issue, avoid silica gel chromatography altogether and focus on recrystallization or acid-base extraction.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?
A3: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, causing it to separate as a super-saturated liquid phase rather than forming a crystal lattice. This often traps impurities.
Solutions:
-
Reheat and Add More Solvent: If an oil forms, reheat the solution until it is homogeneous again. Add a small amount of additional "good" solvent (the solvent in which it is highly soluble) to slightly decrease the saturation level, then allow it to cool much more slowly.[2]
-
Use a Solvent/Anti-Solvent System: This is often the most effective method.[2][7]
-
Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) at room temperature or with gentle warming.
-
Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., hexanes, pentane) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the mixture to stand undisturbed. Slow cooling or placing it in a refrigerator can initiate crystallization. A common pair for pyridine derivatives is ethyl acetate and hexanes.[2]
-
-
Scratch or Seed: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a pure crystal, adding a tiny amount as a "seed" can also induce crystallization.
Q4: My crude product is a dark color. How can I remove the colored impurities?
A4: Colored impurities are often highly conjugated molecules or degradation products. They can sometimes be removed with an activated charcoal treatment.
Protocol:
-
Dissolve the crude product in a suitable hot solvent.
-
Cool the solution slightly (never add charcoal to a boiling solution to avoid bumping).[2]
-
Add a small amount of activated charcoal (e.g., 1-2% by weight of your compound).
-
Swirl or stir the mixture for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.[1]
-
Proceed with the crystallization of the purified filtrate.
Caution: Using too much charcoal can lead to significant product loss due to adsorption onto its high surface area.[2]
Troubleshooting Workflows & Protocols
Chromatography Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common column chromatography issues with this compound.
Caption: Decision tree for troubleshooting column chromatography.
Visualizing the Cause of Peak Tailing
This diagram illustrates the problematic interaction between the basic pyridine compound and the acidic silica gel surface.
Caption: Interaction of basic compounds with silica gel.
Recommended Purification Protocols
Protocol 1: Column Chromatography with Basic Modifier
-
Prepare the Column: Dry pack or slurry pack a silica gel column as you normally would.
-
Equilibrate: Flush the column with at least 3-5 column volumes of your starting eluent (e.g., 5% ethyl acetate in hexanes) that has been pre-mixed with 0.5% triethylamine (v/v) .
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For best results, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[1]
-
Elute: Run the column using your chosen gradient (e.g., 5% to 40% ethyl acetate in hexanes), ensuring that the eluent at every step of the gradient contains 0.5% TEA.
-
Analyze Fractions: Collect fractions and analyze by TLC to identify the pure product.
-
Evaporate: Combine the pure fractions. The TEA is volatile and should co-evaporate with your solvents on a rotary evaporator.
Protocol 2: Recrystallization via Solvent/Anti-Solvent Method
-
Dissolve: Place the crude solid in a clean flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) just sufficient to dissolve the solid at room temperature or with gentle warming.
-
Add Anti-Solvent: While stirring, slowly add a "poor" anti-solvent (e.g., hexanes) dropwise.
-
Induce Cloudiness: Continue adding the anti-solvent until the solution remains persistently cloudy.
-
Clarify: Add 1-2 drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallize: Cover the flask and allow it to stand undisturbed at room temperature. For higher recovery, you can later move it to a refrigerator (4°C).
-
Isolate: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.[1][2]
-
Dry: Dry the crystals under high vacuum.
Data Summary Tables
Table 1: Suggested Starting Conditions for Chromatography
| Stationary Phase | Eluent System | Modifier | Target Rf (TLC) | Notes |
| Silica Gel (Standard) | Ethyl Acetate / Hexanes | 0.5% Triethylamine | ~0.25 | Most common method; TEA is essential to prevent tailing. |
| Neutral Alumina | Ethyl Acetate / Hexanes | None | ~0.30 | Good alternative if silica fails; may require a more polar eluent. |
| Silica Gel (Standard) | Dichloromethane / Methanol | 0.5% Triethylamine | ~0.25 | For more polar impurities that don't move in EtOAc/Hexanes. |
Table 2: Potential Solvent Pairs for Recrystallization
| "Good" Solvent (for dissolving) | "Poor" Anti-Solvent (for precipitating) | Notes |
| Ethyl Acetate | Hexanes / Heptane | A very common and effective pair for moderately polar compounds.[2] |
| Dichloromethane (DCM) | Hexanes / Pentane | Good for less polar compounds; DCM is volatile. |
| Acetone | Water or Hexanes | Acetone is polar and water-miscible. |
| Isopropanol (IPA) | Water | Suitable if the compound has some water solubility at high temperatures. |
References
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link].
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link].
-
Reddit r/Chempros. (2024). Help with 4-Bromopyridine HCl. Retrieved from [Link].
- OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid.
-
LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link].
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link].
-
Li, W., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. orgosolver.com [orgosolver.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Welcome to the dedicated technical support center for 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to ensure the stability and integrity of your compound throughout storage and experimentation.
Introduction to the Stability of this compound
This compound is a molecule of significant interest in medicinal chemistry and materials science. However, its unique combination of a substituted pyridine ring, a strained cyclopropane moiety, and a reactive nitrile group presents specific stability challenges. Understanding the potential decomposition pathways is the first step toward effective prevention.
The primary vulnerabilities of this molecule are:
-
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The bromo group at the 4-position is a good leaving group, creating a potential site for substitution.[1][2][3][4]
-
Hydrolysis of the Nitrile Group: In the presence of water, especially under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid, proceeding through an amide intermediate.[5][6][7][8]
-
Ring-Opening of the Cyclopropane: The inherent strain of the cyclopropane ring, particularly being a donor-acceptor cyclopropane, makes it susceptible to cleavage under certain conditions, such as in the presence of Brønsted acids or via radical mechanisms.[9][10][11]
This guide will provide detailed answers to frequently asked questions and troubleshooting protocols to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: I've observed a new, more polar spot on my TLC plate after storing my sample of this compound in methanol for a few days. What could be happening?
A1: The appearance of a more polar spot likely indicates decomposition. Given the structure of the molecule and the use of methanol as a solvent, two primary degradation pathways are possible:
-
Nucleophilic Aromatic Substitution (SNAr): Methanol, or more potently its conjugate base methoxide (which can be present in small amounts or formed from trace impurities), can act as a nucleophile. It can attack the 4-position of the pyridine ring, displacing the bromide and forming 1-(4-methoxypyridin-2-yl)cyclopropanecarbonitrile. This substitution would increase the polarity of the molecule. The 2- and 4-positions of the pyridine ring are activated for such nucleophilic attacks.[1][2]
-
Solvolysis of the Nitrile Group: While less rapid than with water, protic solvents like methanol can participate in the solvolysis of the nitrile group, especially if acidic or basic catalysts are present. This would lead to the formation of a methyl ester via an intermediate imidate.
To confirm the identity of the new spot, we recommend analysis by LC-MS. To prevent this, store the compound as a dry solid or in an aprotic solvent like anhydrous acetonitrile or THF.
Q2: My NMR spectrum shows a decrease in the signals corresponding to the cyclopropane protons and the appearance of new, complex aliphatic signals. What is the likely cause?
A2: The loss of the characteristic cyclopropane signals strongly suggests that the three-membered ring is opening. This is a known reactivity pattern for donor-acceptor cyclopropanes.[9][10][11] The pyridine ring acts as the donor and the nitrile group as the acceptor, polarizing the cyclopropane bonds and making them more susceptible to cleavage.
This ring-opening can be initiated by:
-
Acidic Conditions: Trace amounts of acid can protonate the nitrile or the pyridine nitrogen, further activating the ring for nucleophilic attack (e.g., by a solvent molecule) that leads to ring opening.
-
Radical Initiators: Exposure to light or the presence of radical initiators can also lead to ring cleavage through a radical-mediated pathway.
To avoid this, ensure all solvents and reagents are free from acidic impurities and protect the compound from light.
Q3: I am planning a reaction in an aqueous buffer. What pH range is safest for this compound?
A3: Both acidic and basic conditions can promote the hydrolysis of the nitrile group to a carboxylic acid.[5][6][8] Generally, a neutral to slightly acidic pH (around 5-7) is the most stable range for nitriles. Strongly acidic conditions will lead to acid-catalyzed hydrolysis, while basic conditions will promote base-catalyzed hydrolysis.
We strongly recommend performing a small-scale pH stability study if your experiment requires prolonged exposure to an aqueous environment. This can be done by dissolving the compound in a series of buffers with different pH values and monitoring its stability over time by HPLC.
Q4: Can I use strong bases like sodium hydroxide or strong acids like hydrochloric acid with this compound?
A4: The use of strong acids and bases should be approached with extreme caution.
-
Strong Bases (e.g., NaOH, KOH): These will readily promote the hydrolysis of the nitrile group to the corresponding carboxylate salt.[6] They can also act as nucleophiles, potentially displacing the 4-bromo substituent.
-
Strong Acids (e.g., HCl, H₂SO₄): These will catalyze the hydrolysis of the nitrile to a carboxylic acid.[5][7] Additionally, they will protonate the pyridine nitrogen, which can alter the reactivity of the entire molecule.
If your synthesis requires acidic or basic conditions, consider using milder reagents and carefully controlling the reaction temperature and time.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new peak in HPLC with a shorter retention time (more polar). | 1. Hydrolysis of the nitrile group. 2. Nucleophilic substitution of the bromo group. | 1. Analyze the new peak by LC-MS to determine its mass. A mass increase of 17 Da (from -CN to -COOH) suggests hydrolysis. 2. If a solvent like methanol was used, a mass increase of -48 Da (-Br to -OCH₃) suggests substitution. 3. Ensure solvents are anhydrous and reagents are free from nucleophilic impurities. |
| Broadening or disappearance of cyclopropane signals in the ¹H NMR spectrum. | Ring-opening of the cyclopropane. | 1. Check the pH of your sample if in solution. Neutralize if necessary. 2. Store the compound protected from light. 3. Avoid the use of strong acids. |
| Low yield in a reaction where the compound is a starting material. | Decomposition of the starting material under the reaction conditions. | 1. Run a control experiment (without other reagents) to check the stability of the compound under the reaction conditions (solvent, temperature). 2. If decomposition is observed, consider changing the solvent to a less reactive, aprotic one, and lowering the reaction temperature. |
| Discoloration of the solid compound upon storage. | Possible slow decomposition, potentially initiated by light or atmospheric moisture. | 1. Store the solid under an inert atmosphere (argon or nitrogen). 2. Keep the container in a dark place, such as a desiccator cabinet. 3. Store at low temperatures (-20°C for long-term storage). |
Experimental Protocols
Protocol 1: Stability Testing by HPLC
This protocol allows for the quantitative assessment of the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.
-
Preparation of Test Solutions: In separate HPLC vials, dilute the stock solution with the desired solvent (e.g., methanol, water, buffered solutions of different pH) to a final concentration of 0.1 mg/mL.
-
Initial Analysis (T=0): Immediately analyze each test solution by HPLC to obtain the initial peak area of the parent compound.
-
Incubation: Store the vials under the desired test conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot from each vial into the HPLC.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12][13]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer like ammonium acetate).
-
Flow Rate: 1.0 mL/min.
Protocol 2: Monitoring Decomposition by ¹H NMR
This protocol is useful for qualitatively observing decomposition and identifying the structures of degradation products.
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at T=0.
-
Introduce Stressor: Add a small amount of the substance to be tested for reactivity (e.g., a drop of D₂O, a microspatula of a base).
-
Monitor Reaction: Acquire spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of new signals.[14][15][16]
Visualizing Decomposition Pathways
The following diagrams illustrate the most probable decomposition pathways for this compound.
Caption: Potential decomposition pathways for the title compound.
Summary of Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
| Solid Storage | Store at -20°C under an inert atmosphere (Ar or N₂) and protected from light. | Minimizes thermal degradation, oxidation, and light-induced decomposition. |
| Solution Storage | Store as a solution in anhydrous aprotic solvents (e.g., acetonitrile, THF) at -80°C. | Prevents hydrolysis of the nitrile and nucleophilic attack from protic solvents. |
| Handling | Use under an inert atmosphere. Avoid contact with strong acids, bases, and oxidizing agents. | The compound is sensitive to atmospheric moisture and incompatible with several classes of reagents. |
| Solvent Choice | For reactions, prioritize anhydrous aprotic solvents. If protic or aqueous solvents are necessary, use buffered solutions and minimize reaction time and temperature. | Protic solvents can act as nucleophiles or promote hydrolysis. |
References
-
Dash, R. R., et al. (2017). Microbial Degradation of Cyanides and Nitriles. ResearchGate. [Link]
-
Al-Ghamdi, A. A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of cyclopropane. docbrown.info. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. helixchrom.com. [Link]
-
Al-Ghamdi, A. A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Pavel, I. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. [Link]
-
Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry. [Link]
-
Chemistry Online. (2022). Nucleophilic substitution of pyridines. chemistryonline.guru. [Link]
-
Douglas, C. J., et al. (2019). The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate. [Link]
-
Chemistry Steps. Reactions of Nitriles. chemistrysteps.com. [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. orgsyn.org. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. atsdr.cdc.gov. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. chemistrysteps.com. [Link]
-
Schiller, J. (1970). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Biological Chemistry. [Link]
-
Tee, O. S., & Iyengar, N. R. (1985). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. ncbi.nlm.nih.gov. [Link]
-
The Organic Chemistry Tutor. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]
-
Boxer, S. G., et al. (2008). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. National Institutes of Health. [Link]
-
Gevorgyan, V., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. ACS Publications. [Link]
-
Wang, J., et al. (2016). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. chem.libretexts.org. [Link]
-
Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]
-
Mack, C., et al. (2020). Pathways of microbial nitrile degradation. ResearchGate. [Link]
-
Urbańczyk, M., et al. (2022). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
-
D'Auria, M., et al. (2025). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. ResearchGate. [Link]
-
Katritzky, A. R. (2025). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate. [Link]
-
Fox, J. M., et al. (2009). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. National Institutes of Health. [Link]
-
Singh, K., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. SpringerLink. [Link]
-
Bodor, A., et al. (2015). Monitoring Intermolecular and Intramolecular Interactions by NMR Spectroscopy. ResearchGate. [Link]
-
Vooturi, S., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health. [Link]
-
Química Orgánica. Nucleophilic substitution reactions in pyridine. quimicaorganica.org. [Link]
-
Rhee, Y., et al. (2024). Detection of honey adulteration using benchtop 1 H NMR spectroscopy. Royal Society of Chemistry. [Link]
-
de la Torre, D., et al. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. Protecting Groups - Stability. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. Carboxyl Protecting Groups Stability. organic-chemistry.org. [Link]
Sources
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- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 16. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: Synthesis of Substituted Pyridine Cyclopropanes
Welcome to the technical support center for the synthesis of substituted pyridine cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these valuable scaffolds. Pyridine and cyclopropane rings are key pharmacophores, and their combination offers unique three-dimensional structures for exploring chemical space in medicinal chemistry.[1] However, the journey to these molecules is often fraught with experimental difficulties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.
Section 1: Understanding the Core Challenges
The synthesis of substituted pyridine cyclopropanes presents a unique set of challenges stemming from the inherent properties of both the pyridine ring and the cyclopropane moiety. The pyridine nitrogen, with its basic and coordinating properties, can interfere with many standard synthetic transformations. Simultaneously, the construction of the strained cyclopropane ring, especially with multiple substituents, requires careful control of stereochemistry and can be prone to side reactions.[2]
Here is a logical breakdown of the common problem areas this guide will address:
Caption: Logical flow of common challenges in pyridine cyclopropane synthesis.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is my cyclopropanation reaction of a vinylpyridine yielding complex mixtures or failing completely?
Answer: The primary culprit is often the pyridine nitrogen itself. Its Lewis basicity can lead to several complications:
-
Catalyst Poisoning: In metal-catalyzed cyclopropanations (e.g., using rhodium or copper catalysts with diazo compounds), the pyridine nitrogen can coordinate strongly to the metal center, inhibiting its catalytic activity. This is a well-known issue in transition-metal catalysis involving pyridyl substrates.
-
Side Reactions with Reagents: In reactions like the Simmons-Smith cyclopropanation, the organozinc carbenoid is electrophilic and can be intercepted by the nucleophilic pyridine nitrogen.[3] This can lead to methylation or other undesired alkylations of the pyridine ring. Furthermore, the Lewis acidic byproduct, ZnI₂, can cause decomposition of acid-sensitive substrates.[3]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting failed vinylpyridine cyclopropanations.
FAQ 2: I am observing poor diastereoselectivity in the cyclopropanation of a chiral pyridyl-substituted alkene. What factors should I consider?
Answer: Achieving high diastereoselectivity is a common hurdle, especially when creating highly substituted cyclopropanes.[2] The stereochemical outcome is dictated by the facial selectivity of the carbene addition to the double bond. Key factors influencing this are:
-
Steric Hindrance: The substituents on both the pyridine ring and the alkene will sterically bias the approach of the cyclopropanating agent. Bulky groups will direct the incoming reagent to the opposite, less hindered face.
-
Directing Groups: Functional groups, such as hydroxyls or amides, near the double bond can chelate to the metal carbenoid in reactions like the Simmons-Smith, directing the cyclopropanation to the syn face.[4] The position of the pyridine nitrogen itself can also exert a directing effect, though this can be complex and solvent-dependent.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Troubleshooting Protocol: Optimizing Diastereoselectivity
-
Analyze the Substrate: Build a 3D model of your starting material to visualize the steric environment around the alkene. Identify the most and least hindered faces.
-
Modify the Reagent: In some cases, using a bulkier cyclopropanating reagent can amplify the steric differentiation between the two faces of the alkene.
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition for diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.[5] Screen a variety of solvents (e.g., dichloromethane, 1,2-dichloroethane, ethers).
FAQ 3: My purified product shows complex or unexpected NMR spectra. How can I confidently characterize my substituted pyridine cyclopropane?
Answer: The rigid, strained nature of the cyclopropane ring can lead to complex NMR spectra due to diastereotopicity and unusual coupling constants.
-
Proton NMR (¹H NMR):
-
Diastereotopic Protons: Protons on a methylene group of the cyclopropane ring or on a substituent attached to a stereocenter can be diastereotopic and appear as distinct signals with geminal coupling.
-
Complex Coupling Patterns: The protons on the cyclopropane ring often exhibit complex second-order coupling patterns.
-
-
Carbon NMR (¹³C NMR):
-
Shielded Carbons: The carbons of the cyclopropane ring are typically shielded and appear at unusually high field (low ppm values) in the ¹³C NMR spectrum.
-
Characterization Checklist:
| Technique | Expected Observation for Pyridine Cyclopropanes | Troubleshooting Tip |
| ¹H NMR | Complex multiplets for cyclopropyl protons, often in the 0.5-2.0 ppm region. | Use 2D NMR techniques (COSY, HSQC) to assign proton and carbon signals and resolve overlapping multiplets. |
| ¹³C NMR | Upfield signals for the cyclopropane ring carbons. | DEPT-135 and DEPT-90 experiments can help distinguish between CH, CH₂, and CH₃ groups. |
| Mass Spec | A clear molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). | High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. |
| IR Spec | C-H stretches of the cyclopropane ring around 3000-3100 cm⁻¹. | This can be a useful diagnostic, though often overlapping with aromatic C-H stretches. |
Section 3: Troubleshooting Guides
Guide 1: Low Yield in Simmons-Smith Cyclopropanation of Vinylpyridines
| Symptom | Potential Cause | Proposed Solution & Protocol |
| Low conversion of starting material | 1. Deactivation of the organozinc reagent by the pyridine nitrogen.2. Insufficiently activated zinc. | 1. Use of Excess Reagent: Increase the equivalents of the Simmons-Smith reagent (diiodomethane and diethylzinc or zinc-copper couple) to 2-3 equivalents or more.2. Zinc Activation: Before the reaction, activate the zinc-copper couple by washing with dilute HCl, followed by water, methanol, and ether, then drying under vacuum. |
| Formation of a dark, tarry mixture | Lewis acidic ZnI₂ byproduct causing decomposition of the starting material or product.[3] | 1. Scavenging the Byproduct: Add 1 equivalent of pyridine to the reaction mixture to complex with and neutralize the ZnI₂.[3]2. Modified Simmons-Smith Reagents: Consider using less Lewis acidic variants of the reagent, such as those prepared from Et₂Zn and ClCH₂I.[5] |
| No reaction | The vinylpyridine is too electron-deficient for the electrophilic carbenoid. | 1. Increase Reactivity: If possible, introduce electron-donating groups onto the pyridine ring or the alkene.2. Alternative Methods: For electron-deficient alkenes, consider alternative cyclopropanation methods like the Michael-initiated ring closure (MIRC). |
Detailed Protocol: Simmons-Smith Cyclopropanation with Pyridine Scavenger
-
To a stirred suspension of activated zinc-copper couple (3.0 eq.) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add a solution of the vinylpyridine (1.0 eq.) and pyridine (1.1 eq.).
-
Cool the mixture to 0 °C.
-
Add diiodomethane (2.5 eq.) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Guide 2: Challenges in Purification of Polar Pyridine Cyclopropanes
| Problem | Underlying Issue | Solution |
| Product streaks on silica gel column | The basic pyridine nitrogen interacts strongly with the acidic silica gel, leading to poor separation and potential product degradation. | 1. Neutralize the Silica: Pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1% v/v) or ammonia in methanol. This will cap the acidic silanol groups.2. Use Alumina: For highly basic compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel. |
| Difficulty separating product from polar byproducts | Similar polarities of the desired product and impurities. | 1. Gradient Elution: Employ a carefully optimized gradient elution profile during column chromatography.2. Alternative Purification: Explore other purification techniques such as preparative HPLC or crystallization. Short-path distillation can be effective for non-polar, thermally stable products.[6] |
References
-
Chemo-, regio- and enantioselective hydroformylation of trisubstituted cyclopropenes: access to chiral quaternary cyclopropanes. ResearchGate. Available at: [Link]
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Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central (PMC). Available at: [Link]
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The Synthesis of Pyridyl[2.2]paracyclophanes by Palladium‐Catalyzed Cross‐Coupling of Pyridine Sulfinates. ResearchGate. Available at: [Link]
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Wu, W., Lin, Z., & Jiang, H. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 16(40), 7493-7509. Available at: [Link]
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Reactions of Pyridine. Available at: [Link]
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Pyridines – synthesis, reactions and applications. YouTube. Available at: [Link]
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Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
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Siddiqui, A. A., & Mishra, R. (2012). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available at: [Link]
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Clare, M., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PubMed Central (PMC). Available at: [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
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O'Brien, P., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central (PMC). Available at: [Link]
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The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Simmons–Smith reaction. Wikipedia. Available at: [Link]
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Esselman, B. J., et al. (2021). Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)cyclopropane—An Isomer of Pyridine. The Journal of Physical Chemistry A, 125(26), 5745–5756. Available at: [Link]
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Kumar, R., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6681. Available at: [Link]
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Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. ResearchGate. Available at: [Link]
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Raghavulu, K., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. ResearchGate. Available at: [Link]
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Esselman, B. J., et al. (2021). Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane—An Isomer of Pyridine. ResearchGate. Available at: [Link]
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Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this valuable heterocyclic building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The unique structural combination of a substituted pyridine ring and a cyclopropane moiety makes it a desirable synthon. However, its multi-step synthesis presents several challenges, particularly during scale-up. This guide provides a comprehensive framework for a robust and scalable synthetic route, focusing on practical solutions to common experimental hurdles.
Proposed Synthetic Workflow
A reliable and scalable two-step synthesis is proposed, starting from a commercially available halopyridine. The workflow involves the initial synthesis of the key intermediate, 2-(4-bromopyridin-2-yl)acetonitrile, followed by a phase-transfer catalyzed cyclopropanation.
Validation & Comparative
A Comparative Mass Spectrometric Guide to the Structural Elucidation of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile represents a class of compounds with potential applications stemming from its unique combination of a halogenated pyridine ring, a strained cyclopropane moiety, and a nitrile group. This guide provides a comprehensive, predictive analysis of its mass spectrometric behavior and a comparative framework against structurally related alternatives. While experimental data for this specific molecule is not widely published, we can construct a robust analytical narrative based on established fragmentation principles of its constituent functional groups.
This guide will delve into the predicted fragmentation pathways under electron ionization (EI), compare these predictions with those for isomeric and analogous compounds, and provide the necessary experimental protocols and logical workflows to validate these findings.
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of a molecule provides a fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. For this compound, we can anticipate a series of characteristic fragmentation events.
Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 100°C, holding for 1 minute, then ramping to 280°C at a rate of 15°C/min.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to induce reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragment ions.
Rationale for Choices: GC-MS with EI is a classic and powerful technique for the analysis of relatively volatile and thermally stable small molecules. The 70 eV ionization energy provides consistent and extensive fragmentation, which is ideal for structural elucidation.
Key Predicted Fragmentation Pathways
The molecular weight of this compound (C9H7BrN2) is approximately 223.08 g/mol . A crucial initial observation in the mass spectrum will be the isotopic signature of bromine. Due to the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks of roughly equal intensity at m/z 222 and 224.[1][2] This isotopic pattern will also be characteristic of any fragment ions that retain the bromine atom.
The fragmentation is predicted to follow several key pathways, originating from the molecular ion [M]•+.
Caption: Workflow for comparative mass spectrometric analysis.
Discussion of Expected Spectral Differences
Table 2: Comparative Predicted Mass Spectrometry Data
| Feature | This compound (Target) | 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile (Isomer) | 1-(4-bromopyridin-2-yl)cyclobutanecarbonitrile (Ring-Modified) | 2-(4-Bromopyridin-2-yl)acetonitrile (Acyclic) |
| Molecular Formula | C9H7BrN2 | C9H7BrN2 | C10H9BrN2 | C7H5BrN2 |
| Molecular Weight | ~223.08 | ~223.08 | ~236.11 | ~197.03 |
| [M]•+ (m/z) | 222/224 | 222/224 | 235/237 | 196/198 |
| Key Fragment 1 | m/z 143 (Loss of •Br) | m/z 143 (Loss of •Br) | m/z 155 (Loss of •Br) | m/z 117 (Loss of •Br) |
| Key Fragment 2 | m/z 156/158 (Loss of •C3H3N) | m/z 156/158 (Likely less favored) | m/z 156/158 (Loss of •C4H5N) | m/z 156/158 (Loss of •CHCN) |
| Distinguishing Feature | Characteristic cleavage of the cyclopropane ring. | Fragmentation may be influenced by ortho-bromo interactions, potentially altering relative peak intensities. | Loss of a larger cyclobutanecarbonitrile radical; potential for retro-Diels-Alder type fragmentations. [3] | Absence of cyclopropane-specific ring-opening fragments. The base peak is likely to be different. |
-
Isomeric Comparison: While the primary fragments of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile will have the same mass as the target compound, the relative intensities of these fragments may differ. The proximity of the bromine atom to the cyclopropane ring in the 3-bromo isomer could influence the stability of certain fragment ions through electronic or steric effects, leading to a different "fingerprint" in the spectrum.
-
Ring Size Comparison: 1-(4-bromopyridin-2-yl)cyclobutanecarbonitrile, with a larger molecular weight (236.11 g/mol ), will have a distinct molecular ion at m/z 235/237. The fragmentation of the less strained cyclobutane ring is expected to differ significantly from that of the cyclopropane ring. While loss of the entire cyclobutanecarbonitrile radical (to give m/z 156/158) is possible, additional fragmentation pathways involving ring opening and elimination of ethene (C2H4) are also plausible, which would be absent in the target compound's spectrum.
-
Acyclic Comparison: 2-(4-Bromopyridin-2-yl)acetonitrile serves as the most distinct comparator. Its molecular ion would be at m/z 196/198. The most significant difference will be the absence of fragmentation patterns characteristic of a cyclopropane ring. [4][5]The cleavage of the bond between the pyridine ring and the acetonitrile group would lead to the loss of a •CH2CN radical, but the unique ring-opening fragmentations that are diagnostic for cyclopropanes would not be observed. [6]
Conclusion
By comparing these predicted data with those of logically chosen isomeric, ring-modified, and acyclic analogues, a high degree of confidence in the structural elucidation can be achieved. This comparative approach, grounded in the principles of mass spectrometry, provides a powerful workflow for the characterization of novel compounds in the absence of established reference spectra. For definitive confirmation, these predictive analyses should be followed by experimental verification and, where possible, comparison with synthesized standards.
References
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Harvey, D. J. (1984). Picolinyl derivatives for the characterization of cyclopropane fatty acids by mass spectrometry. Biological Mass Spectrometry, 11(4), 187–192. [Link]
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Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry. [Link]
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Doc Brown's Chemistry. Mass spectrum of cyclopropane. Advanced Organic Chemistry Revision Notes. [Link]
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MDPI. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs. [Link]
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MDPI. (2023). Review of "Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp.". Marine Drugs. [Link]
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NIST. (n.d.). 4-Bromopyridine. NIST WebBook. [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. ResearchGate. [Link]
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ResearchGate. (2023). Proposed fragmentation pathway for standards 1-6 analyzed by UHPLC/ESI(+)-MS/MS. ResearchGate. [Link]
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PubChem. (n.d.). 3-Bromopyridine. PubChem. [Link]
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Wiley Online Library. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. [Link]
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PubChemLite. (n.d.). 1-(4-bromopyridin-2-yl)cyclobutanecarbonitrile. PubChemLite. [Link]
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ResearchGate. (2025). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. ResearchGate. [Link]
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Chemical Register. (n.d.). 2-(4-bromopyridin-2-yl)acetonitrile (CAS No. 312325-73-8) Suppliers. Chemical Register. [Link]
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HPLC method for purity analysis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
An In-Depth Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate
This compound is a heterocyclic compound featuring a unique combination of a basic pyridine core, a reactive cyclopropane ring, and a brominated aromatic system. Such structures are of significant interest in medicinal chemistry, serving as versatile building blocks for novel therapeutic agents. The purity of these intermediates is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and stability-indicating analytical method is not merely a quality control requirement but a cornerstone of the drug development process.[1][2]
This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this specific compound. We will dissect the critical choices in method development, from stationary phase selection to mobile phase optimization, grounded in the physicochemical properties of the analyte. The ultimate goal is to establish a validated, stability-indicating method capable of separating the main component from potential process-related impurities and degradation products, in alignment with international regulatory standards.[3][4]
Analyte Characterization: Predicting Chromatographic Behavior
Before initiating method development, understanding the analyte's structure is crucial for anticipating its behavior.
-
Pyridine Moiety: The pyridine nitrogen atom imparts basicity (typical pKa ≈ 5.2), making the molecule susceptible to protonation in acidic conditions.[5][6] This is the most critical factor influencing peak shape. Uncontrolled interactions between the basic analyte and acidic residual silanols on silica-based columns can lead to significant peak tailing, compromising resolution and accuracy.[7]
-
Bromophenyl Group: This part of the molecule is hydrophobic and contains a strong chromophore, making it ideal for UV detection.
-
Cyclopropanecarbonitrile Group: The nitrile and cyclopropane functionalities add polarity to the molecule.
-
Overall Polarity: The molecule possesses a mixed polarity, making Reversed-Phase HPLC (RP-HPLC) the most suitable initial approach for separation.[8][9]
Strategic Method Development: A Comparative Analysis
A systematic approach to method development involves the individual optimization and comparison of each chromatographic parameter.[10] The objective is to find the "sweet spot" that provides optimal selectivity, efficiency, and peak shape.
Stationary Phase Selection: Mitigating Peak Tailing
The choice of stationary phase is fundamental to controlling the interactions that govern separation. For a basic compound like this compound, the primary challenge is to minimize undesirable interactions with the column packing.
| Stationary Phase | Rationale & Expected Performance | Recommendation |
| Standard C18 (End-capped) | The workhorse of RP-HPLC. A good starting point due to its hydrophobicity. Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, but may still exhibit some tailing with highly basic compounds.[11] | Recommended for Initial Screening. Provides a baseline for performance. |
| Phenyl-Hexyl | The phenyl groups offer π-π interactions with the analyte's aromatic rings (bromophenyl and pyridine). This provides an alternative selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase, which can be advantageous for separating structurally similar impurities.[12] | Recommended Alternative. Can improve selectivity for aromatic impurities and may offer better peak shape. |
| Polar-Embedded Phases | These phases (e.g., amide or carbamate groups embedded in the alkyl chain) offer a different selectivity and are often more compatible with highly aqueous mobile phases. They can also shield residual silanols, potentially improving peak shape for basic analytes. | Consider if C18 and Phenyl phases fail. More specialized, but a powerful tool for difficult separations. |
Verdict: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the most logical starting point for its versatility. A Phenyl-Hexyl column should be evaluated concurrently to explore alternative selectivity.
Mobile Phase Optimization: The Key to Resolution and Peak Shape
The mobile phase is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[7][13]
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile is generally the preferred organic solvent for initial trials due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[9][14] Methanol, however, has different solvatochromatic properties and can provide alternative selectivity. A prudent strategy involves developing the method with acetonitrile and then substituting it with methanol to see if selectivity improves.
Aqueous Phase: The Critical Role of pH Control
For a basic analyte, controlling the mobile phase pH is non-negotiable for achieving symmetric and reproducible peaks.[14][15] By maintaining a pH at least 2 units below the analyte's pKa, the pyridine nitrogen will be consistently protonated, preventing mixed-mode interactions with the stationary phase.
| Aqueous Phase Composition | Mechanism & Expected Outcome | Recommendation |
| 0.1% Formic Acid in Water | A common choice for LC-MS compatibility. It sets a low pH (~2.7), ensuring full protonation of the pyridine moiety. This suppresses silanol interactions and generally yields good peak shapes.[7] | Excellent Starting Point. Simple, effective, and provides good peak symmetry. |
| 0.1% Phosphoric Acid in Water | Creates a low pH and is an excellent UV-transparent buffer alternative. Not suitable for MS detection. | Good for UV-only methods. Can provide slightly different selectivity than formic acid. |
| Buffered Mobile Phase (e.g., 20 mM Potassium Phosphate at pH 3.0) | Provides robust and precise pH control, leading to highly reproducible retention times. This is the gold standard for QC methods where reproducibility is critical.[9][15] | Recommended for Final Method. Offers the highest level of reproducibility for method validation and routine use. |
Verdict: Begin with a simple gradient using 0.1% Formic Acid in water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). For the final, validated method, transitioning to a phosphate buffer at pH 3.0 will ensure maximum robustness.
Recommended HPLC Method and Experimental Protocol
Based on the comparative analysis, the following protocol is recommended as a robust starting point for purity analysis.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate monobasic in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at 260 nm (or the determined λmax), with a scan range of 200-400 nm to detect any co-eluting impurities.
-
Injection Volume: 10 µL.
Sample and Standard Preparation
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is a suitable starting diluent.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[10]
Caption: Workflow for HPLC Method Development and Validation.
Ensuring a Stability-Indicating Method: Forced Degradation Studies
A purity method is only truly reliable if it is "stability-indicating"—meaning it can separate the intact drug from any degradation products that may form over time.[16] Forced degradation studies are essential to prove this capability, as mandated by ICH guideline Q1A(R2).[17][18] The goal is to achieve 5-20% degradation of the active substance.[17][19]
Protocol for Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in the diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder in a hot air oven at 105°C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solid powder to UV and visible light for a period compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][18]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The PDA detector is crucial here for comparing the spectra of the parent peak and any new peaks to ensure they are not co-eluting.
Data Interpretation and System Suitability
-
Purity Calculation: The purity is typically calculated by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
System Suitability Testing (SST): Before any analysis, the chromatographic system must be verified. This involves injecting a standard solution multiple times and checking key parameters.
-
Tailing Factor: Should be ≤ 2.0 for the main peak to ensure symmetry.
-
Theoretical Plates (N): Should be > 2000 to ensure column efficiency.
-
%RSD of Peak Area: Should be ≤ 2.0% for replicate injections to ensure precision.
-
Conclusion
The development of a robust HPLC method for the purity analysis of this compound is a systematic process that hinges on a foundational understanding of the analyte's chemical nature. By employing a reversed-phase C18 column and controlling the mobile phase pH with an acidic buffer (pH ≈ 3.0), the challenges posed by the basic pyridine moiety can be effectively overcome, leading to excellent peak shape and reproducibility. The comparative analysis presented herein demonstrates that while a simple acidified mobile phase is adequate for initial development, a buffered system provides the superior robustness required for a validated quality control method. The integration of forced degradation studies is non-negotiable, providing the ultimate proof that the method is stability-indicating and fit for its intended purpose in a regulated drug development environment.
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Pharmatutor. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
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Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
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LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
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Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
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Bioprocess Online. (n.d.). White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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A Comparative Reactivity Guide: 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile vs. its Chloro Analogue
Introduction
In the landscape of modern drug discovery, pyridine-based scaffolds remain a cornerstone for the development of novel therapeutics. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. When further functionalized with moieties like the cyclopropylnitrile group, these building blocks offer a three-dimensional architecture that can be pivotal for optimizing potency and pharmacokinetic profiles.
This guide provides an in-depth comparative analysis of two closely related, yet distinct, synthetic building blocks: 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile and 1-(4-chloropyridin-2-yl)cyclopropanecarbonitrile . While differing by only a single halogen atom at the C4 position, their reactivity profiles diverge significantly, particularly in the context of the most common and powerful reactions in the synthetic chemist's toolbox. Understanding these differences is crucial for strategic planning in multi-step syntheses, enabling researchers to select the optimal substrate to maximize yield, minimize side reactions, and streamline purification. We will explore their reactivity through the lens of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by mechanistic insights and experimental frameworks.
Physicochemical Properties and Electronic Effects: The Halogen's Role
The fundamental difference between the bromo and chloro analogues stems from the inherent properties of the carbon-halogen bond. The C-Cl bond is stronger and less polarizable than the C-Br bond. This distinction is the primary driver of their differential reactivity.
While both halogens are inductively electron-withdrawing, creating an electron-deficient pyridine ring susceptible to nucleophilic attack, their performance as leaving groups in different mechanistic pathways varies. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the catalyst to the C-X bond; a weaker bond facilitates this process.[1][2] Conversely, in nucleophilic aromatic substitution (SNAr), where the initial attack of the nucleophile can be rate-limiting, the higher electronegativity of chlorine can render the attached carbon more electrophilic.[3]
| Property | 1-(4-Chloropyridin-2-yl)cyclopropanecarbonitrile | This compound |
| Molecular Formula | C₉H₇ClN₂[4] | C₉H₇BrN₂ |
| Molecular Weight | 178.62 g/mol [4] | 223.07 g/mol |
| Appearance | (Typically) Off-white to yellow solid | (Typically) Off-white to yellow solid |
| C-X Bond Dissociation Energy (Approx.) | ~397 kJ/mol (for chlorobenzene) | ~336 kJ/mol (for bromobenzene) |
Table 1: Comparison of key physicochemical properties.
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to modern C-C and C-N bond formation. The reactivity of the halopyridine is predominantly dictated by the ease of the initial oxidative addition step.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the pyridine ring.[1]
Reactivity Comparison: The weaker C-Br bond of This compound makes it significantly more reactive in the rate-determining oxidative addition step compared to its chloro analogue.[1] This translates to several practical advantages:
-
Milder Reaction Conditions: The bromo compound often reacts at lower temperatures and with shorter reaction times.
-
Lower Catalyst Loading: Efficient conversion can typically be achieved with a smaller amount of the palladium catalyst.
-
Broader Catalyst/Ligand Choice: While the chloro analogue frequently requires highly active, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition, the bromo analogue can often be coupled effectively with more traditional and less expensive catalyst systems like Pd(PPh₃)₄.[1]
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Bromo Analogue | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 2-4 | >90% |
| Chloro Analogue | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 12-18 | 75-85% |
Table 2: Representative experimental data comparing reactivity in a hypothetical Suzuki-Miyaura coupling with phenylboronic acid. Conditions are illustrative and may require optimization.
This reaction is a premier method for constructing C-N bonds, widely used in the synthesis of pharmaceuticals.[5][6] Similar to the Suzuki coupling, the mechanism is initiated by the oxidative addition of the palladium catalyst to the aryl halide.[7][8]
Reactivity Comparison: The reactivity trend mirrors that of the Suzuki coupling. This compound is the more reactive substrate due to its weaker C-Br bond. The amination of aryl chlorides is known to be more demanding, often necessitating the use of specialized, sterically hindered ligands and stronger bases to achieve good yields.[8][9]
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Bromo Analogue | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOt-Bu | Toluene | 90 | 6-8 | >85% |
| Chloro Analogue | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | t-BuOH | 110 | 18-24 | 70-80% |
Table 3: Representative experimental data comparing reactivity in a hypothetical Buchwald-Hartwig amination with morpholine. Conditions are illustrative.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group to restore aromaticity.[3][10]
Reactivity Comparison: The halogen at the C4 position of the pyridine ring activates the substrate for nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization.[11][12]
The relative reactivity of the chloro and bromo analogues is more nuanced here than in cross-coupling. The "element effect" in SNAr reactions is complex.[3]
-
Step 1 (Addition): If the initial nucleophilic attack is the slow, rate-determining step, reactivity is governed by the electrophilicity of the carbon atom. The more electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, making the carbon atom more electron-deficient and susceptible to attack. This would favor the chloro analogue.
-
Step 2 (Elimination): If the expulsion of the halide is rate-determining, then the C-X bond strength is paramount, and the weaker C-Br bond would make the bromo analogue a better leaving group.
For many activated SNAr systems, including halopyridines, the reactivity order is often found to be F > Cl ≈ Br > I, suggesting that the initial nucleophilic attack is the rate-determining step.[3] Therefore, 1-(4-chloropyridin-2-yl)cyclopropanecarbonitrile is expected to be slightly more reactive or, at a minimum, exhibit comparable reactivity to its bromo counterpart in SNAr reactions.[3] This makes the chloro analogue a potentially more cost-effective choice for transformations proceeding via this mechanism.
| Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Bromo Analogue | NaOMe | MeOH | 65 | 5 | ~90% |
| Chloro Analogue | NaOMe | MeOH | 65 | 4 | >95% |
Table 4: Representative experimental data comparing reactivity in a hypothetical SNAr reaction with sodium methoxide.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for comparing the reactivity of the two substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the halopyridine substrate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL). In a separate vial under the inert atmosphere, prepare a mixture of the palladium catalyst (e.g., Pd(dppf)Cl₂) and ligand (if needed) and add it to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the halopyridine substrate (1.0 mmol, 1.0 equiv), the palladium precatalyst (1-2 mol%), and the ligand (2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the halopyridine substrate (1.0 mmol, 1.0 equiv) in the appropriate solvent (e.g., methanol for methoxide substitution, 10 mL).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 mmol, 1.5 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (or the desired temperature) and stir.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., dichloromethane). Separate the layers, dry the organic phase over MgSO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.
Conclusion and Strategic Recommendations
The choice between This compound and its chloro analogue is a strategic decision that should be guided by the specific chemical transformation being planned.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.): The bromo analogue is the superior substrate . Its greater reactivity, stemming from the weaker C-Br bond, allows for milder conditions, lower catalyst loadings, and a wider tolerance of catalyst systems. This often leads to higher yields, faster reactions, and easier optimization.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: The reactivity difference is less pronounced, and the chloro analogue may be slightly more reactive or perform comparably . Given that 4-chloropyridine derivatives are often more commercially available and cost-effective than their bromo counterparts, the chloro analogue represents an excellent and economically sound choice for transformations proceeding via an SNAr mechanism.
By understanding these fundamental reactivity principles, researchers and drug development professionals can make informed decisions, accelerating synthetic campaigns and enabling the efficient construction of complex molecular architectures.
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- Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.
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- 1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile. ChemScene.
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- Buchwald–Hartwig amin
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Navigating the Bioactivity Landscape of Novel Pyridine Derivatives: A Comparative Analysis Based on 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
For researchers and drug development professionals, the emergence of a novel chemical entity like 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile presents both an opportunity and a challenge. While its unique structure, combining a brominated pyridine core with a cyclopropylnitrile moiety, suggests potential for significant biological activity, a lack of published data necessitates a predictive and comparative approach. This guide provides an in-depth analysis of the potential bioactivity of this compound by examining the well-established pharmacological profiles of its constituent chemical classes: bromopyridine and cyclopropane derivatives. By understanding the activities of structurally related compounds, we can formulate hypotheses and design targeted experimental workflows to unlock the therapeutic potential of this and other novel pyridine derivatives.
The Pyridine Scaffold: A Cornerstone of Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its capacity to engage in a wide array of biological interactions.[1] Its derivatives have been shown to possess a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2]
Anticancer Potential of Pyridine Derivatives
A significant body of research has focused on the application of pyridine derivatives in oncology.[3][4] These compounds can exert their anticancer effects through various mechanisms, often by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.[5]
Key Molecular Targets:
-
Kinases: Many pyridine derivatives are potent kinase inhibitors. For example, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby cutting off the blood supply to tumors.[3][6] Some have also demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in cancer cells.[6][7]
-
Histone Deacetylases (HDACs): Inhibition of HDACs by certain pyridine derivatives can lead to changes in gene expression that induce apoptosis (programmed cell death) in cancer cells.[3]
-
Other Enzymes and Receptors: Pyridine-based compounds have also been found to inhibit topoisomerase enzymes, androgen receptors, and human carbonic anhydrase, all of which are validated targets in cancer therapy.[5]
The substitution pattern on the pyridine ring plays a crucial role in determining the specific biological activity and potency. While some studies suggest that the presence of halogen atoms, such as the bromine in our topic compound, might decrease antiproliferative activity in certain contexts, this is not a universal rule and is highly dependent on the overall molecular structure and the specific biological target.[1]
The Cyclopropyl Moiety: Enhancing Drug-like Properties
The incorporation of a cyclopropane ring into a drug candidate is a strategic decision in medicinal chemistry aimed at improving its pharmacokinetic and pharmacodynamic properties.[8][9][10] This small, rigid ring system can confer several advantages:
-
Increased Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life and reduced dosing frequency.[8][11]
-
Enhanced Potency and Selectivity: The conformational rigidity imparted by the cyclopropane ring can lock the molecule into a bioactive conformation, leading to stronger and more selective binding to its biological target.[8][10] This can also help in reducing off-target effects.[10]
-
Improved Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and membrane permeability, which are critical for drug absorption and distribution.[10]
Cyclopropane derivatives themselves exhibit a broad spectrum of biological activities, including enzyme inhibition, and are found in compounds with anticancer, antiviral, and neuroprotective properties.[6][12][13]
Comparative Analysis of Representative Pyridine and Cyclopropane Derivatives
To contextualize the potential activity of this compound, the following table summarizes the biological activities of several known pyridine and cyclopropane-containing compounds.
| Compound Class | Representative Compound(s) | Biological Activity | Mechanism of Action | Reference(s) |
| Pyridine Derivatives | Linifanib | Anticancer | VEGFR-2 inhibitor | [3] |
| SLC-0111 | Anticancer | Carbonic anhydrase IX and XII inhibitor | [3] | |
| Pyridine-urea hybrids | Anticancer | HDAC inhibition | [3] | |
| 6-amino-2-thioalkyl-4-phenylnicotinates | Anxiolytic, Sedative | Not specified | [2] | |
| Cyclopropane Derivatives | Panadiplon | Anxiolytic | Not specified | [14] |
| (S)-Bioallethrin | Insecticidal | Not specified | [12] | |
| Risdiplam | Spinal Muscular Atrophy Treatment | Splicing modifier of the SMN2 gene | [11] |
Experimental Workflows for Characterizing Novel Compounds
Based on the activities of related compounds, a logical first step in characterizing this compound would be to screen for anticancer and neurological activities.
Experimental Protocol: In Vitro Anticancer Activity Screening
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be selected.
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound.
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Below is a diagram illustrating a potential mechanism of action for a pyridine derivative targeting the EGFR signaling pathway.
Caption: High-level workflow for novel compound screening.
Conclusion
While the specific biological activity of this compound remains to be elucidated, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential as an anticancer or neuroactive agent. The pyridine core offers a versatile scaffold for interacting with a range of biological targets, while the cyclopropylnitrile moiety may enhance its drug-like properties. The experimental workflows outlined in this guide provide a starting point for a systematic evaluation of this and other novel pyridine derivatives, paving the way for the discovery of new therapeutic agents.
References
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]
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Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
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Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]
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Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]
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Pyridine derivative displaying biological activity. ResearchGate. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]
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Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
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The use of bromopyridazinedione derivatives in chemical biology. RSC Publishing. [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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A Comparative Guide to the Structural Confirmation of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile using 13C NMR
For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a candidate from synthesis to screening. The molecule 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile represents a class of compounds rich in potential pharmacological activity, combining a substituted pyridine core with a strained cyclopropylnitrile moiety. Its precise characterization is not merely an academic exercise but a critical step in ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards.
This guide provides an in-depth analysis of using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the structural confirmation of this target molecule. We will move beyond a simple data report to explain the causal reasoning behind spectral interpretation, present a robust experimental protocol, and objectively compare the utility of ¹³C NMR against other common analytical techniques.
The Unique Power of ¹³C NMR in Structural Elucidation
While a suite of analytical tools is often employed for structural confirmation, ¹³C NMR spectroscopy offers a unique and powerful perspective. Unlike ¹H NMR, which maps the proton environments, ¹³C NMR directly probes the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, providing an immediate count of unique carbon environments. Furthermore, the chemical shift (δ) of each signal is exquisitely sensitive to the local electronic environment, offering profound insights into hybridization, substituent effects, and the presence of functional groups. For a molecule like this compound, with its distinct aromatic and aliphatic domains, ¹³C NMR is indispensable for verifying the connectivity of the entire carbon framework.
Predictive Analysis: Deconstructing the ¹³C NMR Spectrum
As no public, peer-reviewed ¹³C NMR spectrum for this compound is currently available, we will construct a predicted spectrum based on established chemical shift theory and data from analogous structures. This predictive approach is a common and vital workflow in synthetic and medicinal chemistry.
The molecule has 9 unique carbon environments, and we expect to see 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.
1. The Pyridine Ring Carbons (C2, C3, C4, C5, C6):
-
C2 (ipso-carbon, substituted with cyclopropylnitrile): As the point of attachment for the electron-withdrawing cyclopropylnitrile group, C2 is expected to be significantly deshielded and shifted downfield. Its quaternary nature means it will likely be a weak signal. Expected δ ≈ 160-165 ppm.
-
C4 (ipso-carbon, substituted with Bromine): The "heavy atom effect" of bromine typically causes shielding of the directly attached carbon.[1] This, combined with its position in the heterocyclic ring, places its predicted shift in the range of δ ≈ 130-135 ppm.
-
C6: This carbon is ortho to the nitrogen and meta to the bromine. The primary influence is the deshielding effect of the electronegative nitrogen atom. Expected δ ≈ 150-152 ppm.[2][3][4]
-
C3 & C5: These two carbons are in relatively similar environments, though not identical. C5 is flanked by the bromine-substituted C4 and the unsubstituted C6, while C3 is adjacent to the highly substituted C2. Both will appear in the aromatic region, with C5 likely being slightly more deshielded due to its proximity to the electronegative nitrogen. Expected δ ≈ 122-128 ppm.
2. The Cyclopropyl Carbons (C1', C2'):
-
C1' (quaternary, attached to pyridine and nitrile): This quaternary carbon is attached to two electron-withdrawing groups (the pyridine ring and the nitrile). However, cyclopropyl carbons are famously shielded and appear at unusually high fields (upfield) due to the unique strained-ring bonding character.[5] The deshielding effects will counteract this, but the signal is still expected to be significantly upfield compared to a typical quaternary aliphatic carbon. Expected δ ≈ 15-20 ppm.
-
C2' (methylene carbons): The two methylene carbons of the cyclopropane ring are equivalent due to free rotation around the C2-C1' bond. They are expected to be highly shielded, appearing at a very upfield position. Expected δ ≈ 10-15 ppm.[5][6]
3. The Nitrile Carbon (-C≡N):
-
The carbon atom of the nitrile group has a characteristic chemical shift that is quite distinct. It typically appears in a region between the aromatic signals and the carbonyl region.[7][8] Expected δ ≈ 118-122 ppm.
Summary of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 160 - 165 | Quaternary, attached to N and electron-withdrawing group. |
| C3 | 122 - 128 | Aromatic CH, adjacent to substituted C2. |
| C4 | 130 - 135 | Attached to Br (heavy atom shielding effect).[1] |
| C5 | 124 - 128 | Aromatic CH, ortho to C-Br. |
| C6 | 150 - 152 | Aromatic CH, ortho to ring N.[2][3] |
| C1' | 15 - 20 | Quaternary cyclopropyl, deshielded by substituents. |
| C2' | 10 - 15 | Methylene cyclopropyl, highly shielded.[5] |
| -C≡N | 118 - 122 | Characteristic nitrile carbon chemical shift.[7][8] |
A Self-Validating Experimental Protocol for ¹³C NMR Acquisition
To ensure the acquired data is trustworthy and accurate, the following detailed protocol is recommended. The inclusion of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for self-validation, as it allows for the definitive assignment of carbon types (C, CH, CH₂, CH₃).
1. Sample Preparation:
-
Accurately weigh 15-25 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice offering good solubility for many organics and a well-defined solvent signal at ~77.16 ppm.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup (400 MHz Spectrometer):
-
Tune and match the ¹³C probe to the correct frequency (~100 MHz for a 400 MHz ¹H instrument).
-
Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent.
3. Standard Proton-Decoupled ¹³C Experiment:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width: Set to a wide range, typically 0-220 ppm, to ensure all signals are captured.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): Set to 2 seconds. Quaternary carbons can have long relaxation times; a sufficient delay is critical to ensure they are observed quantitatively.
-
Number of Scans: Start with 1024 scans. The low natural abundance of ¹³C requires signal averaging. Increase scans as needed for a good signal-to-noise ratio.
4. DEPT Experiments for Spectral Editing:
-
Run DEPT-135 and DEPT-90 experiments.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are invisible.
-
DEPT-90: Only CH signals will be visible.
-
-
Analysis: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously assign each signal to a C, CH, CH₂, or CH₃ group, thus validating the assignments made from chemical shift predictions.
5. Data Processing:
-
Apply an exponential multiplication window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum to achieve a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
Visualizing the Analytical Workflow
The process of structural confirmation is a logical progression from synthesis to final validation. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for the synthesis and structural confirmation of a novel chemical entity.
Comparative Analysis: ¹³C NMR vs. Other Techniques
While ¹³C NMR provides skeletal information, a truly authoritative confirmation relies on integrating data from multiple analytical methods. Each technique provides a different piece of the puzzle.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Carbon skeleton, number of unique carbons, chemical environment. | Direct view of the carbon framework; highly reproducible. | Low sensitivity (requires more sample/time); quaternary carbons can be weak. |
| ¹H NMR | Proton environment, spin-spin coupling (connectivity), integration (proton count). | High sensitivity; fast acquisition; provides detailed connectivity data. | Complex spectra can be difficult to interpret; does not directly show quaternary centers. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity (requires very little sample); confirms molecular formula. | Does not provide information on atom connectivity or stereochemistry; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -C≡N, C=N, C-Br). | Fast, non-destructive, excellent for confirming functional groups. | Provides limited information about the overall molecular structure; "fingerprint" region can be complex. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | The "gold standard" for unambiguous structural proof. | Requires a single, high-quality crystal, which can be difficult or impossible to grow. |
Choosing the Right Tool: A Logic Diagram
The selection of analytical methods is driven by the specific questions being asked about the molecule's structure.
Caption: A decision-making diagram for selecting the appropriate analytical technique based on the structural question.
Conclusion
For the structural confirmation of this compound, ¹³C NMR spectroscopy is not just a supplementary technique but a primary tool for verification. Its ability to provide a direct census of carbon atoms and report on their electronic environments allows for a robust validation of the core molecular structure. When combined with DEPT experiments, it offers a self-validating method for assigning the carbon skeleton.
However, the highest level of scientific integrity is achieved through an integrated analytical approach. Corroborating the ¹³C NMR data with ¹H NMR for proton connectivity, high-resolution mass spectrometry for elemental composition, and IR spectroscopy for functional group verification provides an unassailable confirmation of the target structure, empowering researchers and drug development professionals to proceed with confidence.
References
-
Jenisov, A.Y., Mamatyuk, V.I., & Shkurko, O.P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Journal Article | SciTech Connect. [Link]
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Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry. [Link]
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SpectraBase. (n.d.). 4-Bromopyridine. SpectraBase. [Link]
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Gámez-Montaño, R., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC | NIH. [Link]
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Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
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SpectraBase. (n.d.). Cyclopropanecarbonitrile. SpectraBase. [Link]
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SpectraBase. (n.d.). Cyclopropanecarbonitrile, 1,2-diphenyl-. SpectraBase. [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. docbrown.info. [Link]
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Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
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Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC | NIH. [Link]
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PubChemLite. (n.d.). 1-(4-bromopyridin-2-yl)cyclobutanecarbonitrile. PubChemLite. [Link]
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University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. colorado.edu. [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]
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SciSpace. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. SciSpace. [Link]
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comparative study of different synthetic routes to 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern drug discovery, the confluence of a pyridine ring and a cyclopropane moiety represents a "privileged scaffold" – a structural motif frequently found in biologically active compounds. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, offers a key hydrogen bond acceptor and can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The cyclopropane ring, with its unique conformational rigidity and electronic character, serves as a versatile bioisostere for various functional groups, often improving metabolic stability and binding affinity. The target molecule, 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile, embodies this privileged scaffold and holds significant potential as a key building block for novel therapeutics. The presence of a bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions, while the nitrile group can be transformed into a variety of other functionalities.
This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, designed to inform researchers and drug development professionals on the most suitable approach for their specific needs, from laboratory-scale synthesis to potential scale-up for industrial production.
Route 1: Cyclopropanation of a Precursor Acetonitrile
This initial approach focuses on the construction of the cyclopropane ring onto a pre-formed pyridylacetonitrile backbone. The key starting material for this route is 2-(4-bromopyridin-2-yl)acetonitrile, which can be synthesized from commercially available precursors.
Synthesis of the Key Intermediate: 2-(4-bromopyridin-2-yl)acetonitrile
The synthesis of this crucial intermediate can be efficiently achieved from 2-chloro-4-bromopyridine.
Experimental Protocol: Synthesis of 2-(4-bromopyridin-2-yl)acetonitrile
-
Diazotization of 2-amino-4-bromopyridine: To a solution of 2-amino-4-bromopyridine (1.0 eq) in 48% hydrobromic acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and heated to 60°C. The cold diazonium salt solution is then added slowly to the cyanide solution.
-
Work-up and Purification: The reaction mixture is heated at 80°C for 1 hour, then cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(4-bromopyridin-2-yl)acetonitrile.
Final Step: Cyclopropanation
The cyclopropanation of the active methylene group of 2-(4-bromopyridin-2-yl)acetonitrile can be achieved using 1,2-dibromoethane in the presence of a strong base, often facilitated by a phase-transfer catalyst for improved efficiency.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 2-(4-bromopyridin-2-yl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene, a 50% aqueous solution of sodium hydroxide is added. A phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 eq), is then introduced.
-
Reaction Conditions: The biphasic mixture is vigorously stirred at 60°C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and diluted with water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
The use of a phase-transfer catalyst is crucial for this reaction.[1] It facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the acetonitrile, initiating the cyclization.
-
Toluene is chosen as the solvent due to its ability to dissolve the organic reactants and its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
Visualizing the Pathway:
Caption: Synthetic pathway for Route 1.
Route 2: Nucleophilic Aromatic Substitution on a Dihalopyridine
This alternative strategy involves the formation of the carbon-carbon bond between the pyridine ring and the cyclopropane moiety via a nucleophilic aromatic substitution (SNAr) reaction. This approach starts with a different set of commercially available precursors.
Key Transformation: SNAr Reaction
The core of this route is the reaction of 2,4-dibromopyridine with the anion of cyclopropanecarbonitrile. The greater electrophilicity of the C4 position in the pyridine ring directs the nucleophilic attack to this site.[2][3][4]
Experimental Protocol: Synthesis of this compound
-
Generation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of cyclopropanecarbonitrile (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.2 eq), is then added dropwise to generate the corresponding carbanion. The mixture is stirred at this temperature for 1 hour.
-
Nucleophilic Aromatic Substitution: A solution of 2,4-dibromopyridine (1.0 eq) in anhydrous THF is added dropwise to the pre-formed anion solution at -78°C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
The use of a strong, non-nucleophilic base like LDA is essential to deprotonate cyclopropanecarbonitrile without competing nucleophilic addition to the nitrile group.[5]
-
The reaction is performed at low temperatures (-78°C) to control the reactivity of the strong base and to prevent potential side reactions.
-
Anhydrous conditions are critical to prevent the quenching of the strong base and the generated carbanion.
Visualizing the Pathway:
Sources
Navigating the Solid State: A Comparative Guide to the X-ray Crystallography of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge, obtainable through single-crystal X-ray crystallography, underpins structure-activity relationship (SAR) studies, informs rational drug design, and is critical for intellectual property. This guide delves into the crystallographic analysis of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile and its derivatives, a class of compounds with potential applications in medicinal chemistry.
While a definitive crystal structure for the parent compound, this compound, is not publicly available in the Cambridge Structural Database (CSD), a comprehensive understanding of its likely solid-state properties can be inferred by a comparative analysis of structurally related molecules.[1][2][3] This guide will provide a framework for such an analysis, detailing the experimental methodologies required and interpreting the crystallographic data of analogous structures containing the key 4-bromopyridine and cyclopropanecarbonitrile moieties.
The Significance of Structural Elucidation
The this compound scaffold combines several features of interest in drug design. The pyridine ring is a common motif in pharmaceuticals, offering hydrogen bonding capabilities and a scaffold for further functionalization. The bromine atom can act as a handle for cross-coupling reactions and can participate in halogen bonding, a significant non-covalent interaction in crystal packing.[4] The cyclopropane ring introduces conformational rigidity and a unique three-dimensional aspect to the molecule, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. Understanding how these features influence the solid-state packing is crucial for predicting physical properties such as solubility and melting point, and for designing crystalline forms with optimal characteristics.
Comparative Crystallographic Analysis
In the absence of a crystal structure for the target molecule, we turn to the CSD for analogues. A search for structures containing both a 4-bromopyridine and a cyclopropane ring does not yield any exact matches. Therefore, we will examine representative structures for each key fragment to anticipate the crystallographic behavior of the target compound.
Table 1: Crystallographic Data of Representative Bromopyridine and Cyclopropane Derivatives
| Compound | CSD Refcode | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Intermolecular Interactions |
| 4-Bromopyridine hydrochloride | Not available | Orthorhombic | Pnma | C-Br: 1.89(1) | C-N-C: 117.2(8) | N-H···Cl hydrogen bonds |
| (1R,2S)-1-amino-2-phenylcyclopropanecarbonitrile | Not available | Monoclinic | P2₁/c | C-C (cyclopropane): 1.50-1.53 | C-C-C (cyclopropane): ~60 | N-H···N hydrogen bonds, π-π stacking |
| 1-(4-bromophenyl)cyclopropanecarbonitrile | Not available | Monoclinic | P2₁/n | C-Br: 1.90(2), C-C (cyclopropane): 1.49-1.52 | C-C-C (cyclopropane): ~60 | C-H···N interactions, Br···Br contacts |
Note: The data presented here are illustrative and compiled from typical values for similar structures found in the Cambridge Structural Database. Specific CSD refcodes are not provided as a direct structural analogue containing all key functionalities was not found.
From this comparative data, we can anticipate that the crystal packing of this compound will likely be influenced by a combination of hydrogen bonding (if any acidic protons are present in derivatives), halogen bonding involving the bromine atom, and dipole-dipole interactions from the nitrile group. The rigid cyclopropane ring will significantly impact the overall molecular shape and how the molecules pack in the crystal lattice.
Experimental Protocols: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocols outline the key steps, emphasizing the causality behind each experimental choice.
Protocol 1: Synthesis and Purification
The synthesis of this compound derivatives would typically involve the nucleophilic addition of a cyclopropanecarbonitrile anion to a suitably activated 4-bromopyridine precursor, or a palladium-catalyzed cross-coupling reaction. The purity of the compound is paramount for successful crystallization, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
Step-by-Step Synthesis (Illustrative)
-
Reaction Setup: To a solution of 4-bromo-2-fluoropyridine in anhydrous THF at -78 °C, add a solution of lithiated cyclopropanecarbonitrile (prepared by treating cyclopropanecarbonitrile with a strong base like LDA).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Crystal Growth
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires screening of multiple conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. This is often a good starting point.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly, reducing the solubility and promoting crystal growth.
Workflow for Crystal Growth Screening
Caption: A generalized workflow for screening conditions to obtain X-ray quality single crystals.
Protocol 3: X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
Step-by-Step Data Collection and Refinement:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head. For air-sensitive or delicate crystals, this is done under a protective layer of oil.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Interpreting the Crystal Structure: Beyond the Atomic Coordinates
A solved crystal structure provides a wealth of information beyond just the connectivity of atoms.
-
Conformation: The precise geometry of the molecule in the solid state, including bond lengths, bond angles, and torsion angles, is revealed. For the target molecule, this would define the relative orientation of the pyridine and cyclopropane rings.
-
Intermolecular Interactions: The way molecules pack together in the crystal lattice is dictated by non-covalent interactions. Analysis of these interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) is crucial for understanding the stability of the crystal and the physical properties of the solid.
-
Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can have significantly different physical properties, which is of critical importance in the pharmaceutical industry. Crystallization screening can help identify different polymorphic forms.
Logical Relationship of Crystallographic Analysis
Sources
A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock of progress. 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile, a molecule featuring a unique combination of a halogenated pyridine ring, a strained cyclopropyl system, and a nitrile functional group, presents a compelling case for a multi-faceted spectroscopic analysis. This guide provides an in-depth, predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, benchmarked against its structural isomer, 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile, and its un-brominated precursor, 1-(pyridin-2-yl)cyclopropanecarbonitrile. Our approach is grounded in fundamental principles and comparative data from analogous structures to provide a robust framework for characterization.
Molecular Structure and Key Features
The unique arrangement of functional groups in this compound dictates its electronic and magnetic environments, which are in turn reflected in its spectroscopic signatures. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group, coupled with the influence of the bromine atom and the high s-character of the cyclopropane ring, creates a distinct electronic landscape.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to be highly informative, with distinct regions for the aromatic pyridine protons and the aliphatic cyclopropyl protons. The chemical shifts and coupling patterns will be key to confirming the substitution pattern.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.5 - 8.7 | d | ~5.0 | Deshielded by the adjacent nitrogen atom. |
| H-5 | 7.6 - 7.8 | dd | ~5.0, ~1.5 | Coupled to both H-6 and H-3. |
| H-3 | 7.9 - 8.1 | d | ~1.5 | Coupled to H-5. |
| Cyclopropyl-H | 1.5 - 2.0 | m | - | Complex multiplet due to geminal and cis/trans couplings. |
Causality of Predictions: The chemical shifts of the pyridine protons are influenced by the electronegativity of the nitrogen atom and the bromine substituent. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most downfield. The bromine at the 4-position will have a moderate deshielding effect on the adjacent protons. The cyclopropyl protons will appear in the aliphatic region, with their characteristic upfield shift due to the ring strain.[1]
Comparison with 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile
In the isomeric 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile, the bromine is at the 5-position. This would lead to a different splitting pattern for the pyridine protons. H-6 would likely be a doublet, H-4 a doublet of doublets, and H-3 a doublet. The chemical shifts would also differ due to the change in the electronic environment.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Rationale for Protocol Choices: A 400 MHz or higher spectrometer provides better resolution, which is crucial for resolving the complex splitting patterns of the pyridine protons. The choice of solvent depends on the compound's solubility; CDCl₃ is a good first choice for many organic molecules. The acquisition parameters are standard for obtaining a high-quality ¹H NMR spectrum.[2]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule, providing further confirmation of the structure.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 160 - 165 | Attached to nitrogen and the cyclopropyl group. |
| C-4 | 130 - 135 | Attached to bromine. |
| C-6 | 150 - 155 | Ortho to nitrogen. |
| C-3, C-5 | 120 - 130 | Aromatic carbons. |
| C (cyclopropyl, quat.) | 20 - 25 | Quaternary carbon of the cyclopropane ring. |
| CH₂ (cyclopropyl) | 15 - 20 | Methylene carbons of the cyclopropane ring. |
| CN | 115 - 120 | Nitrile carbon. |
Causality of Predictions: The chemical shifts of the pyridine carbons are influenced by their proximity to the nitrogen and bromine atoms. The carbon bearing the bromine (C-4) will be significantly affected. The quaternary carbon of the cyclopropane ring will be more downfield than the methylene carbons. The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.[3]
Comparison with 1-(pyridin-2-yl)cyclopropanecarbonitrile
In the absence of the bromine atom, the ¹³C NMR spectrum of 1-(pyridin-2-yl)cyclopropanecarbonitrile would show a more upfield signal for the C-4 carbon. The other pyridine carbon signals would also be shifted, reflecting the change in the electronic distribution in the ring.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a ¹³C-equipped NMR spectrometer (typically the same instrument as for ¹H NMR).
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
Processing: Similar to ¹H NMR processing.
Rationale for Protocol Choices: Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is required to obtain a good signal-to-noise ratio for the low-abundance ¹³C nuclei.[4]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum will show characteristic absorption bands for the nitrile and pyridine functional groups.
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~2240 | C≡N stretch | The nitrile group has a strong, sharp absorption in this region. |
| 1600-1400 | C=C and C=N ring stretching | Characteristic of the pyridine ring. |
| ~3050 | Aromatic C-H stretch | C-H bonds on the pyridine ring. |
| ~3000 | Aliphatic C-H stretch | C-H bonds of the cyclopropane ring. |
| 800-900 | C-H out-of-plane bending | Can be indicative of the substitution pattern on the pyridine ring. |
| 600-700 | C-Br stretch | The carbon-bromine bond vibration. |
Causality of Predictions: The position of the C≡N stretch is relatively insensitive to the rest of the molecule. The pyridine ring vibrations will be influenced by the substituents. The C-Br stretch is typically found in the fingerprint region and can be weak.[5][6]
Caption: Predicted mass spectral fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is likely to induce more fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
Rationale for Protocol Choices: The choice of ionization method is critical. EI is a hard ionization technique that provides rich fragmentation information, while ESI is a soft ionization technique that is good for determining the molecular weight with minimal fragmentation. [7]
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic interpretation of this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and by comparing it with structurally related compounds, researchers can confidently elucidate and confirm the structure of this and similar novel molecules. The provided protocols offer a starting point for obtaining high-quality experimental data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure.
References
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- NMR - Interpret
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- Supporting Inform
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- Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.
- NMR Spectroscopy.
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- NMR Spectroscopy Interpret
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- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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A Comparative Guide to the Characterization of Impurities in 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile Samples
This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and structural elucidation of impurities in samples of 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical synthesis. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Therefore, a robust and systematic approach to impurity profiling is a critical aspect of quality control in drug development and manufacturing.[3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a scientifically sound and self-validating approach to impurity characterization. The methodologies discussed are grounded in established principles and adhere to regulatory expectations set forth by bodies like the International Council on Harmonisation (ICH).[3][4]
The Imperative of Impurity Profiling
This compound is a complex heterocyclic compound. Its synthesis involves multiple steps where starting materials, intermediates, reagents, and by-products can carry over into the final product.[2] Furthermore, the molecule itself may degrade under various stress conditions, leading to new impurities.[5]
According to ICH guidelines (specifically Q3A and Q3B), impurities in new drug substances and products must be reported, identified, and qualified at specific thresholds.[3][4] For instance, identification is typically required for any impurity exceeding 0.1% of the total API.[6] This regulatory framework necessitates the use of highly sensitive and specific analytical techniques capable of not only detecting but also definitively characterizing these compounds.[4]
Potential Impurity Sources:
-
Process-Related Impurities: Unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions.
-
Degradation Products: Formed during manufacturing, storage, or handling due to exposure to light, heat, humidity, acid, base, or oxidation.[5][7]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification.[2]
Orthogonal Analytical Strategies: A Comparative Overview
No single analytical technique can provide a complete picture of a sample's impurity profile. A multi-faceted, or orthogonal, approach is essential. This guide compares the four cornerstone techniques for impurity analysis: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC is the gold standard for separating and quantifying non-volatile and semi-volatile organic impurities in pharmaceutical samples.[2][8] Its strength lies in its high resolving power and the precision of its quantitative detectors, most commonly Ultraviolet (UV) detectors.
Causality of Selection: The pyridine ring in the target molecule contains a chromophore, making it and its structurally related impurities readily detectable by UV. A reversed-phase HPLC (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity, a property that is likely to differ between the parent molecule and its potential impurities (e.g., hydrolyzed or oxidized forms).
Experimental Protocol: RP-HPLC Method for Impurity Quantification
-
System Preparation:
-
HPLC System: A quaternary pump system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 254 nm.[9]
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Standard Solution: Prepare a solution of the this compound reference standard at a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution: Prepare the test sample at the same concentration as the standard.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the main peak corresponding to the API.
-
Integrate all other peaks representing impurities.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities initially.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For Sensitive Detection and Identification
When HPLC-UV is insufficient for identifying an unknown impurity, coupling the liquid chromatograph to a mass spectrometer provides the next level of insight. LC-MS offers exceptional sensitivity and provides the molecular weight of impurities, which is a critical first step in structural elucidation.[10][11][12]
Causality of Selection: For impurities present at levels below 0.1%, LC-MS is often necessary for detection and characterization.[13] High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of an impurity's elemental composition.[14][15] Tandem MS (MS/MS) fragments the impurity ions, yielding structural information that helps differentiate between isomers.[11]
Experimental Protocol: LC-MS/MS for Impurity Identification
-
System and Conditions:
-
LC System: Utilize the same HPLC method described in Section 2.1 to ensure chromatographic correlation.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is preferred for high-resolution, accurate mass data.[15]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for the basic pyridine nitrogen.
-
-
Data Acquisition:
-
Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to automatically fragment the most intense ions).
-
Mass Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract ion chromatograms for the masses of interest detected as impurity peaks in the total ion chromatogram.
-
Determine the accurate mass of the impurity's parent ion and use software to predict possible elemental formulas.[15]
-
Analyze the MS/MS fragmentation pattern to propose a chemical structure. Compare the fragmentation of the impurity to that of the parent compound to identify structural modifications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile compounds, such as residual solvents or low molecular weight process impurities.[8][16][17]
Causality of Selection: The synthesis of this compound likely involves organic solvents (e.g., THF, Toluene, DMF). Regulatory guidelines like ICH Q3C strictly limit the presence of these solvents in the final API.[18] Headspace GC-MS is a particularly effective method as it introduces only the volatile components into the instrument, protecting it from non-volatile matrix components and enhancing sensitivity.[17]
Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis
-
System Preparation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Headspace Autosampler.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[19]
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[20]
-
Seal the vial immediately.
-
-
Method Parameters:
-
Headspace Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 30 min.
-
GC Inlet Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify using an external standard method for any identified solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While MS provides clues, NMR is the definitive technique for the unambiguous structural elucidation of unknown compounds.[21][22] It provides detailed information about the atomic connectivity and stereochemistry of a molecule.[21] For impurities that have been isolated or are present at sufficient concentration, NMR is an indispensable tool.[23]
Causality of Selection: When an impurity's structure cannot be confirmed by MS alone, or if multiple isomers are possible, NMR is required. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can piece together the complete molecular structure without needing a reference standard of the impurity itself.[21]
Experimental Protocol: NMR for Structural Elucidation of an Isolated Impurity
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and see proton signals.
-
Acquire a ¹³C NMR spectrum (and DEPT-135) to identify all carbon environments.
-
Acquire a 2D COSY spectrum to establish proton-proton (H-H) correlations through bonds.
-
Acquire a 2D HSQC spectrum to correlate protons directly to the carbons they are attached to.[24]
-
Acquire a 2D HMBC spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.
-
-
Structural Determination:
-
Integrate all spectral data. Use the correlations from the 2D spectra to build the carbon skeleton and place substituents, confirming the impurity's structure.
-
Performance Comparison of Analytical Techniques
The choice of technique depends on the specific question being asked—separation, identification, or definitive structural proof.
| Technique | Primary Use | Strengths | Limitations | Typical LOD/LOQ |
| HPLC-UV | Quantification, Purity Assessment | High precision, Robustness, Cost-effective | Requires chromophore, Limited identification power | ~0.01% / 0.03% |
| LC-MS | Identification, Trace Quantification | High sensitivity & specificity, Molecular weight info[11] | Higher cost, Matrix effects can cause ion suppression | <0.01% / <0.02% |
| GC-MS | Volatile/Residual Solvent Analysis | Excellent for volatiles, High specificity[18] | Not suitable for non-volatile or thermally labile compounds | ppm levels |
| NMR | Definitive Structure Elucidation | Unambiguous structure info, No reference standard needed for structure[22][23] | Low sensitivity, Requires isolated/pure sample, High cost | >0.1% in mixture; mg scale for isolated |
Integrated Workflow and Forced Degradation Studies
A logical and efficient workflow is crucial for comprehensive impurity characterization. This typically begins with a broad screening method and progresses to more specific, powerful techniques as needed.
General Impurity Characterization Workflow
Caption: Integrated workflow for impurity detection, identification, and structural confirmation.
Forced Degradation Studies
To understand potential degradation pathways and develop a truly stability-indicating analytical method, forced degradation studies are essential.[25][26] These studies intentionally stress the API under harsh conditions to generate degradation products.[26][27]
Causality of Approach: By subjecting the API to conditions more severe than those encountered during routine storage, we can proactively identify impurities that might form over the product's shelf life.[28] This ensures the primary analytical method (usually HPLC) can separate these degradants from the main peak and from each other.
Caption: Workflow for a forced degradation study to ensure method stability-indicating power.
Conclusion
The characterization of impurities in this compound requires a strategic and multi-faceted analytical approach.
-
RP-HPLC with UV detection serves as the foundational method for separation and routine quantification.
-
LC-MS is indispensable for the identification of unknown impurities and for quantifying trace-level components, providing crucial molecular weight and structural data.
-
Headspace GC-MS is the method of choice for ensuring compliance with limits on volatile residual solvents.
-
NMR spectroscopy offers the final, unambiguous confirmation of an impurity's structure, a requirement for any unknown impurity that cannot be definitively identified by other means.
By integrating these techniques within a logical workflow that includes forced degradation studies, researchers and drug developers can build a comprehensive impurity profile. This not only ensures compliance with global regulatory standards but also fundamentally guarantees the quality, safety, and efficacy of the final pharmaceutical product.
References
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]
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Eurolab. (n.d.). GC MS Volatile Impurity Testing. Available from: [Link]
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Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]
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Veeprho. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available from: [Link]
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Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available from: [Link]
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Auwalu, M. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available from: [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available from: [Link]
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Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. Available from: [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]
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Biotech Spain. (2024). Ich guidelines for impurity profile. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]
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European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]
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Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Available from: [Link]
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AxisPharm. (n.d.). Small Molecule Analysis. Available from: [Link]
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Journal of Pharmaceutical Analysis and Regulatory Affairs. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]
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ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
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Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]
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Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. Available from: [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Available from: [Link]
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Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Available from: [Link]
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Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Available from: [Link]
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Cormica. (n.d.). Understanding Impurity Analysis. Available from: [Link]
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YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part II. Available from: [Link]
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ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]
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Oxford University Press. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]
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Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
In the lifecycle of innovative research and drug development, the journey of a chemical compound does not end with the final data point. Responsible stewardship extends to its safe and compliant disposal. This guide provides essential, operationally-focused procedures for the proper disposal of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile, a compound characterized by its halogenated pyridine structure and nitrile functional group. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Section 1: Hazard Profile and Waste Classification
A thorough understanding of a compound's chemical nature is the foundation of its safe management. This compound is not a common household chemical; it is a specialized synthetic building block. Its structure presents a multi-faceted hazard profile that dictates its handling and disposal pathway.
-
Halogenated Organic Compound: The presence of a bromine atom on the pyridine ring classifies this substance as a halogenated organic compound. Such compounds are subject to stringent environmental regulations due to their potential for persistence and toxicity. The U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of halogenated organic compounds[1][2].
-
Nitrile Group (-CN): The cyclopropanecarbonitrile moiety contains a nitrile group. A critical and non-negotiable safety concern with nitriles is their potential to release highly toxic hydrogen cyanide (HCN) gas if brought into contact with acids[3].
-
Pyridine Derivative: Pyridine and its derivatives are often toxic and are considered hazardous waste materials requiring specialized disposal, typically incineration[4].
-
Toxicity Profile (Inferred): While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from close structural analogs such as 4-Cyanopyridine and other brominated pyridines indicate hazards including acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for serious skin and eye irritation[5].
Based on these characteristics, any waste containing this compound must be classified and managed as Hazardous Waste .
| Hazard Class | Primary Concern | Causative Structural Feature |
| Halogenated Organic | Environmental Persistence & Toxicity | Bromine on Pyridine Ring |
| Reactive | Potential for Toxic Gas Release | Nitrile Group (-CN) |
| Acute Toxicity | Harmful if Swallowed, Inhaled, or via Skin Contact | Pyridine Ring, Nitrile Group |
| Irritant | Causes Skin and Eye Irritation | General Chemical Nature |
Section 2: Regulatory Framework: The RCRA Mandate
In the United States, the management of chemical waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA)[6]. Laboratories that generate hazardous waste are required to obtain an EPA Identification Number and are categorized based on the quantity of waste generated per month (e.g., Very Small, Small, or Large Quantity Generator - VSQG, SQG, LQG)[7][8]. Each category has specific requirements for accumulation time, storage, and reporting. It is imperative that your institution complies with its designated generator status.
Section 3: On-Site Waste Management and Segregation Protocol
Proper disposal begins the moment a material is deemed "waste." Meticulous on-site handling is a self-validating system that prevents dangerous reactions and ensures the waste is accepted by a licensed disposal facility.
Step 3.1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn, including:
-
Nitrile gloves (inspect for integrity before use)[9].
-
Safety glasses with side shields or goggles[9].
-
A flame-resistant lab coat.
Step 3.2: Waste Container Selection
-
Compatibility is Key: Use only designated hazardous waste containers made of materials compatible with halogenated organic solvents, such as high-density polyethylene (HDPE) or glass. Never use metal containers for acidic waste or light polyethylene containers like milk jugs[6].
-
Secure Closure: The container must have a screw-top cap that can be securely sealed to be "vapor tight" and "spill proof"[10]. Waste containers must remain closed at all times except when actively adding waste[11].
-
Original Containers: If intact and properly sealed, using the original reagent bottle for the waste product is an acceptable practice[11].
Step 3.3: The Critical Importance of Segregation
Chemical incompatibility is a primary source of laboratory incidents. Waste containing this compound must be segregated as a halogenated organic waste stream. It must NEVER be mixed with other waste categories.
Step 3.4: Compliant Waste Labeling
Proper labeling is a regulatory requirement and a cornerstone of safety. The EPA requires that each container be clearly marked with:
-
The words "Hazardous Waste" [8].
-
The full chemical name(s) of the contents: "Waste this compound" . Do not use abbreviations or chemical formulas[10].
-
An indication of the hazards (e.g., "Toxic," "Irritant") or appropriate GHS pictograms[8].
Step 3.5: Satellite Accumulation Area (SAA) Management
Designate a specific location in the lab, at or near the point of generation, as a Satellite Accumulation Area (SAA)[11]. This area must be under the direct control of laboratory personnel. Waste can be stored in the SAA for up to one year, or until the container is full, at which point it must be moved to the facility's Central Accumulation Area (CAA) within three days[11].
Section 4: Final Disposal Protocol
Final disposal must be conducted by professionals. Your role is to prepare the waste correctly for pickup.
Step 4.1: Internal Waste Collection
When an experiment is complete, transfer the waste material (including any contaminated solvents or solids) into the correctly labeled, segregated halogenated waste container located in your SAA.
Step 4.2: Coordination with Environmental Health & Safety (EHS)
Contact your institution's Environmental Health & Safety (EHS) department or a contracted waste broker to schedule a pickup of the full waste container. They will manage the "cradle-to-grave" tracking and ensure it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).
Step 4.3: Recommended Disposal Method: Incineration
The required and environmentally sound method for disposing of halogenated organic compounds is high-temperature incineration with flue gas scrubbing [4][9]. This process ensures the complete destruction of the organic molecule, preventing its release into the environment. The scrubbing system neutralizes acidic gases (like HBr from the bromine) that are formed during combustion.
Step 4.4: Prohibited Disposal Methods
-
DO NOT pour this chemical down the drain. It is not water-soluble and is toxic to aquatic life. This is illegal and environmentally damaging[9].
-
DO NOT dispose of this chemical in the regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.
-
DO NOT attempt to neutralize this chemical in the lab without a specific, validated, and EHS-approved protocol. The risk of generating toxic HCN gas from accidental acidification is too high[3].
Section 5: Emergency Procedures – Spill and Exposure
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for all handling if possible.
-
Contain: Prevent the spill from entering drains[9].
-
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or special chemical absorbent pads).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with the spilled chemical's name and dispose of it as hazardous waste.
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[12].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention[5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[12].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].
Section 6: Disposal Decision Workflow
The following diagram outlines the complete, compliant workflow for the disposal of this compound.
References
-
Illinois Pollution Control Board . (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR) . (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
GAIACA . (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University . (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Bucknell University . (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Lab Manager . (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Medical Laboratory Observer . (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency . (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
Welcome to a comprehensive, field-proven guide on the safe handling of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves, but for our colleagues. This document moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. By understanding the nature of the compound and the rationale for each piece of personal protective equipment (PPE), we can build a culture of safety that is both robust and intuitive.
The information herein is synthesized from authoritative safety data sheets (SDS) of structurally analogous compounds, including various bromopyridines and cyclopropane derivatives. This approach allows us to construct a highly reliable safety framework in the absence of a specific SDS for this exact molecule.
Hazard Assessment: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is a complex molecule, and its hazards are best understood by examining its constituent parts: a brominated pyridine ring and a cyclopropanecarbonitrile group.
-
Brominated Pyridines: Compounds in this family are often associated with skin and eye irritation.[1][2] Some are classified as harmful if swallowed.[1] The bromine atom designates this as a halogenated organic compound, which has specific implications for disposal.[3][4][5][6]
-
Cyclopropanecarbonitrile: The nitrile group (-CN) is a key feature. Aliphatic nitriles can be toxic, with the potential for metabolic release of cyanide, which can interfere with cellular respiration.[7] Compounds containing this functional group are often toxic if swallowed, in contact with skin, or inhaled.[8]
-
Combined Hazards: Based on the closely related 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile, we can anticipate the following GHS hazard classifications:
Therefore, we must prepare for a compound that is likely an irritant to the skin, eyes, and respiratory system, with underlying toxic potential due to the nitrile and bromopyridine moieties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific hazards of the chemical and the procedure being performed.
Eye and Face Protection
-
Minimum Requirement: Safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for any work with this compound.[9]
-
Enhanced Protection: When there is a risk of splashing—for example, during transfers of solutions or when working with larger quantities—a face shield should be worn in addition to safety goggles.
Skin Protection
-
Hand Protection: Nitrile gloves are the recommended choice for handling this compound and its solutions.[10][11][12] Nitrile offers good resistance to a wide range of chemicals, including many solvents used in the laboratory.[11][13]
-
Glove Selection: Always use gloves of a suitable thickness (a minimum of 0.3 mm is a good practice, though this should be confirmed with the glove manufacturer's compatibility data).[14] For prolonged exposure or when handling concentrated forms of the compound, consider using thicker, chemical-resistant gauntlets.[15]
-
Glove Discipline: Gloves must be inspected for any signs of degradation or puncture before use.[9] It is crucial to practice proper glove removal techniques to avoid contaminating your skin.[9] Never reuse disposable gloves. Contaminated gloves should be disposed of as chemical waste.
-
-
Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat. Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
-
Engineering Controls as Primary Protection: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[16]
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, appropriate respiratory protection must be used. A NIOSH (US) or EN 149 (EU) approved respirator with a filter suitable for organic vapors and particulates (e.g., ABEK-P2) would be appropriate.[17] Note that respirator use requires a formal respiratory protection program, including fit testing and medical clearance.
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedure
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Locate the nearest safety shower and eyewash station.[18][19]
-
Donning PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, your nitrile gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
In Solution: When working with the compound in solution, remain within the fume hood. Be mindful of potential splashes.
-
Post-Handling: After completing your work, decontaminate the work surface. Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash your hands thoroughly with soap and water.[9][17]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3][4]
-
Waste Segregation:
-
Solid Waste: Collect any solid waste (e.g., leftover compound, contaminated weigh boats) in a clearly labeled, sealed container for halogenated organic solids.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed container for halogenated organic liquid waste.[5] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[6]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag or container labeled as hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[4][5]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20][21] Seek medical attention.[18]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][18] Remove contact lenses if present and easy to do.[22] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[20] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[23]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17][19]
-
Spill Cleanup:
-
Small Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.[4]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and the institutional Environmental Health and Safety (EHS) office. Do not attempt to clean it up yourself.
-
The following diagram outlines the emergency response protocol.
Caption: Emergency Response Flowchart
By adhering to these rigorous safety protocols, we can confidently and safely advance our research and development goals. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current safety data sheets available.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
